molecular formula C10H10O B3188172 1-(4-Methylphenyl)prop-2-en-1-one CAS No. 19832-78-1

1-(4-Methylphenyl)prop-2-en-1-one

Cat. No.: B3188172
CAS No.: 19832-78-1
M. Wt: 146.19 g/mol
InChI Key: XHCPTPNCDKFRPZ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)prop-2-en-1-one is a valuable chemical building block belonging to the chalcone family, characterized by an α,β-unsaturated ketone system. This structural motif is of significant interest in medicinal chemistry and materials science. In research, this compound serves as a versatile precursor for the synthesis of more complex molecules. Chalcone derivatives are extensively investigated for their diverse biological activities, which include potential antimicrobial , antifungal , and antitumor properties . The compound's core structure is a common pharmacophore in developing new therapeutic agents, particularly against pathogens like Aspergillus fumigatus . Furthermore, chalcones and their derivatives are studied in the field of materials science for their nonlinear optical (NLO) properties, making them candidates for applications in optical computing and signal processing . The synthesis of such compounds is typically achieved via a Claisen-Schmidt condensation reaction between an appropriate benzaldehyde and acetophenone derivative . This product is intended for use in laboratory research as a synthetic intermediate or as a standard for analytical purposes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and handle the material in accordance with best laboratory practices.

Properties

CAS No.

19832-78-1

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C10H10O/c1-3-10(11)9-6-4-8(2)5-7-9/h3-7H,1H2,2H3

InChI Key

XHCPTPNCDKFRPZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C=C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C

Origin of Product

United States

Foundational & Exploratory

4'-Methylacrylophenone CAS 19832-78-1 SDS

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4'-Methylacrylophenone A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4'-Methylacrylophenone, a valuable chemical intermediate in organic synthesis and a potential scaffold in medicinal chemistry. A critical clarification is made regarding its nomenclature and CAS number. This document details its synthesis via the Mannich reaction, its chemical reactivity as an α,β-unsaturated ketone, and its potential applications in drug discovery. Furthermore, a predicted toxicological profile and safety handling procedures are outlined, based on the known properties of its structural class, in the absence of a specific Safety Data Sheet (SDS) for the designated CAS number. Detailed experimental protocols, spectroscopic data analysis, and visual diagrams of key processes are included to support researchers in their practical applications of this compound.

A notable discrepancy exists regarding the compound name "4'-Methylacrylophenone" and the provided CAS number 19832-78-1. Extensive database searches indicate that this CAS number is not assigned to a publicly documented chemical structure. The systematic name "4'-Methylacrylophenone" suggests a molecule with an acrylophenone core and a methyl group at the 4-position of the phenyl ring. The logical IUPAC name for this structure is 1-(p-tolyl)prop-2-en-1-one , and this guide will focus on this compound.

This molecule belongs to the chalcone family, which are known for their wide range of biological activities, making them attractive scaffolds for drug discovery.[1] The presence of the α,β-unsaturated ketone moiety makes it a reactive intermediate for various organic transformations.

Table 1: Compound Identification and Properties

PropertyValue
Systematic Name 1-(p-tolyl)prop-2-en-1-one
Common Name 4'-Methylacrylophenone
CAS Number Not assigned (Note: 19832-78-1 is unassigned)
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol
Appearance Expected to be a pale yellow oil or low-melting solid
Boiling Point Predicted to be >200 °C at atmospheric pressure
Solubility Soluble in most organic solvents (e.g., ethanol, acetone, dichloromethane); insoluble in water.

Synthesis and Mechanistic Pathways

The most direct and common synthetic route to 1-(p-tolyl)prop-2-en-1-one is a two-step process starting from 4'-methylacetophenone. This involves a Mannich reaction to form a β-amino ketone (a Mannich base), followed by a Hofmann elimination.[2][3]

Synthesis Workflow

cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Hofmann Elimination Start 4'-Methylacetophenone Product1 Mannich Base: 3-(Dimethylamino)-1-(p-tolyl)propan-1-one Start->Product1 Acid-catalyzed condensation Reagents1 Formaldehyde Dimethylamine HCl Reagents1->Product1 Product2 Final Product: 1-(p-tolyl)prop-2-en-1-one Product1->Product2 Quaternization & Elimination Reagents2 1. Methyl Iodide 2. Base (e.g., NaHCO₃) Reagents2->Product2

Caption: Synthesis workflow for 1-(p-tolyl)prop-2-en-1-one.

Experimental Protocol: Synthesis of 1-(p-tolyl)prop-2-en-1-one

Step 1: Synthesis of 3-(Dimethylamino)-1-(p-tolyl)propan-1-one (Mannich Base)

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4'-methylacetophenone (13.4 g, 0.1 mol), dimethylamine hydrochloride (12.2 g, 0.15 mol), and paraformaldehyde (4.5 g, 0.15 mol).

  • Add 50 mL of ethanol and a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 200 mL of ice-cold water and basify with a 20% sodium hydroxide solution until the pH is ~10-11.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Mannich base. Purification can be achieved by column chromatography if necessary.

Step 2: Synthesis of 1-(p-tolyl)prop-2-en-1-one (Hofmann Elimination)

  • Dissolve the crude Mannich base from Step 1 in 50 mL of acetone in a 100 mL round-bottom flask.

  • Add methyl iodide (1.2 equivalents) dropwise at room temperature and stir for 2-3 hours to form the quaternary ammonium salt. The salt often precipitates from the solution.

  • Filter the precipitate and wash with cold acetone.

  • Dissolve the quaternary ammonium salt in a minimal amount of water and treat with a saturated solution of sodium bicarbonate.

  • Heat the mixture gently to 50-60 °C for 1 hour to effect the elimination.

  • Cool the mixture and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(p-tolyl)prop-2-en-1-one.

Chemical Reactivity and Applications in Drug Development

The reactivity of 1-(p-tolyl)prop-2-en-1-one is dominated by the α,β-unsaturated ketone moiety. This functional group provides two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon.

Michael Addition

The conjugated system makes the β-carbon electrophilic and susceptible to attack by soft nucleophiles in a reaction known as the Michael addition or 1,4-conjugate addition. This is a powerful C-C and C-heteroatom bond-forming reaction.[4]

Substrate 1-(p-tolyl)prop-2-en-1-one Intermediate Enolate Intermediate Substrate->Intermediate Nucleophilic attack at β-carbon Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 1,4-Adduct Intermediate->Product Protonation

Caption: Generalized Michael addition reaction mechanism.

This reactivity is crucial in drug development, as the compound can act as a covalent inhibitor by reacting with nucleophilic residues (e.g., cysteine) in target proteins.

Applications in Medicinal Chemistry

Chalcones and their derivatives are known to exhibit a wide range of pharmacological activities, including:

  • Anticancer: Many chalcones have shown potent anticancer effects by targeting various signaling pathways.[1]

  • Anti-inflammatory: They can inhibit enzymes involved in the inflammatory response.

  • Antimicrobial and Antifungal: The chalcone scaffold is present in numerous natural and synthetic antimicrobial agents.

1-(p-tolyl)prop-2-en-1-one can serve as a starting material or a key intermediate for the synthesis of more complex molecules with potential therapeutic value, such as pyrazoles and other heterocyclic compounds.[1]

Toxicological Profile and Safety Handling (Predicted)

Disclaimer: No specific Safety Data Sheet (SDS) is available for 1-(p-tolyl)prop-2-en-1-one under CAS number 19832-78-1. The following information is a prediction based on the known hazards of α,β-unsaturated ketones and the starting material, 4'-methylacetophenone.

Table 2: Predicted Hazard Profile

HazardDescription
Acute Toxicity May be harmful if swallowed or inhaled.[5]
Skin Corrosion/Irritation Expected to cause skin irritation. α,β-unsaturated ketones can be alkylating agents and may cause sensitization.[5]
Eye Damage/Irritation Expected to cause serious eye irritation.
Respiratory Sensitization May cause respiratory tract irritation.[5]
Mutagenicity/Carcinogenicity No data available, but some α,β-unsaturated ketones have shown mutagenic potential.
Safety Handling Workflow

Start Handling 1-(p-tolyl)prop-2-en-1-one PPE Wear appropriate PPE: - Nitrile gloves - Safety glasses/goggles - Lab coat Start->PPE Handling Work in a well-ventilated fume hood PPE->Handling Spill Spill? Handling->Spill Cleanup Absorb with inert material and dispose of as hazardous waste Spill->Cleanup Yes Exposure Exposure? Spill->Exposure No Storage Store in a cool, dry place away from incompatible materials Cleanup->Storage FirstAid Skin: Wash with soap and water Eyes: Rinse with water for 15 min Inhalation: Move to fresh air Seek medical attention Exposure->FirstAid Yes Exposure->Storage No FirstAid->Storage

Caption: Recommended safety handling workflow.

Spectroscopic Characterization (Predicted)

The following are the predicted spectroscopic data for 1-(p-tolyl)prop-2-en-1-one.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Peaks and Interpretation
¹H NMR δ ~7.8 (d, 2H, aromatic protons ortho to C=O), δ ~7.3 (d, 2H, aromatic protons meta to C=O), δ ~7.0-7.5 (m, 3H, vinyl protons), δ ~2.4 (s, 3H, methyl protons).
¹³C NMR δ ~190 (C=O), δ ~144 (aromatic C-CH₃), δ ~135 (aromatic C-C=O), δ ~129 (aromatic CH), δ ~128 (aromatic CH), δ ~130-140 (vinyl CH and CH₂), δ ~21 (CH₃).[6][7]
IR (cm⁻¹) ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1660 (C=O stretch, conjugated), ~1600 (C=C stretch), ~1200-1300 (C-C stretch).
Mass Spec (m/z) 146 (M⁺), 131 ([M-CH₃]⁺), 119 ([M-C₂H₃]⁺), 91 ([C₇H₇]⁺, tropylium ion).

Conclusion

While the initial query presented a challenge due to an unassigned CAS number, this guide provides a scientifically robust overview of the likely intended compound, 1-(p-tolyl)prop-2-en-1-one. Its synthesis is accessible through well-established organic reactions, and its chemical properties, particularly as a Michael acceptor, make it a versatile building block in organic synthesis and a compound of interest for medicinal chemistry research. The provided protocols and safety recommendations are intended to equip researchers with the necessary information for the safe and effective use of this compound in their work.

References

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Unacademy. (n.d.). What Is Willgerodt-Kindler Reaction? Retrieved from [Link]

  • Organic Chemistry Reaction. (2026, February 7). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (2009, January 30). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Mol-Instincts. (2024, October 21). 4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Mannich Reaction. Retrieved from [Link]

  • PMC. (2018, November 14). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. Retrieved from [Link]

  • University of Calgary Department of Chemistry. (n.d.). Spectra Problem #9 Solution. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Methylacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Investigation Extraction Properties of 4- Methylacetophenone, 4-Chloroacetophenone and Isonitrosoacetephenone 4-Aminobenzoylhydrazones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylacetophenone thiosemicarbazone. Retrieved from [Link]

  • PubMed. (2014, May 15). Catechol-o-methyltransferase and 3,4-({+/-})-methylenedioxymethamphetamine toxicity. Retrieved from [Link]

  • PMC. (2010, February 11). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Retrieved from [Link]

  • PubMed. (2000, December 29). Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines. Retrieved from [Link]

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  • Aragen. (2025, August 21). IR & CR Formulations: Strategic Lever in Preclinical & Early Clinical Drug Development. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4. Retrieved from [Link]

  • YouTube. (2022, April 2). The Trick for Learning Reaction Mechanisms | 4 Patterns | Organic Chemistry. Retrieved from [Link]

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  • PubMed. (2012, January 5). 3,4-methylenedioxypyrovalerone (MDPV): chemistry, pharmacology and toxicology of a new designer drug of abuse marketed online. Retrieved from [Link]

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  • PubMed. (2011, July 13). The pharmacology and toxicology of the synthetic cathinone mephedrone (4-methylmethcathinone). Retrieved from [Link]

  • PubMed. (2023, September 7). Pharmacological and toxicological evaluation of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxoide against haloperidol induced Parkinson like symptoms in animal model: In-vitro and in-vivo studies. Retrieved from [Link]

Sources

Electrophilic Architecture: A Comparative Analysis of p-Tolyl Vinyl Ketone and Chalcone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of targeted covalent design and synthetic organic chemistry,


-unsaturated ketones (enones) serve as critical electrophilic nodes. Their ability to undergo Michael addition with soft nucleophiles—particularly thiols—makes them indispensable as both reactive intermediates and privileged pharmacological scaffolds. This whitepaper provides an in-depth technical analysis comparing two distinct enone topologies: p-Tolyl vinyl ketone  (a terminal enone) and Chalcone  (an internal, diaryl enone). By examining their structural electronics, kinetic causality, and target engagement profiles, this guide establishes a framework for selecting the appropriate enone scaffold for drug development and chemical biology applications.

Topological & Electronic Architecture

The reactivity of an


-unsaturated ketone is fundamentally dictated by its Lowest Unoccupied Molecular Orbital (LUMO) energy and the steric environment surrounding the 

-carbon. According to Hard-Soft Acid-Base (HSAB) theory, the

-carbon acts as a soft electrophile, perfectly primed for attack by soft nucleophiles like cysteine thiols [1].
p-Tolyl Vinyl Ketone (1-(p-tolyl)prop-2-en-1-one)

p-Tolyl vinyl ketone features a single p-tolyl ring conjugated to a carbonyl, which is in turn conjugated to a terminal vinyl group .

  • Electronic Profile: The p-methyl group exerts a mild electron-donating effect via hyperconjugation, slightly deactivating the carbonyl compared to a plain phenyl ring. However, this effect is overshadowed by the terminal nature of the alkene.

  • Steric Profile: The absolute lack of substitution at the

    
    -carbon (
    
    
    
    ) provides an unhindered trajectory for nucleophilic attack. This results in a highly accessible LUMO, drastically lowering the activation energy (
    
    
    ) required for transition state formation.
Chalcone (1,3-diphenyl-2-propen-1-one)

Chalcones are characterized by a 1,3-diaryl-2-propen-1-one core, where two phenyl rings flank the enone system.

  • Electronic Profile: The extended

    
    -conjugation across both aryl rings creates a highly delocalized system. This delocalization raises the LUMO energy relative to terminal enones, inherently reducing electrophilicity.
    
  • Steric Profile: The presence of a bulky phenyl ring directly attached to the

    
    -carbon introduces severe steric shielding. Incoming nucleophiles must overcome significant steric repulsion, which acts as a kinetic bottleneck during Michael addition.
    

ReactivityLogic Enone α,β-Unsaturated Ketone Core pTVK p-Tolyl Vinyl Ketone (Terminal Alkene) Enone->pTVK Chalcone Chalcone (Internal Alkene, Diaryl) Enone->Chalcone StericLow Low Steric Hindrance at β-carbon pTVK->StericLow StericHigh High Steric Hindrance at β-carbon (Phenyl) Chalcone->StericHigh KineticsFast Rapid Michael Addition (High Electrophilicity) StericLow->KineticsFast KineticsSlow Controlled Michael Addition (Tunable Electrophilicity) StericHigh->KineticsSlow BioProbe Chemical Probe / Reactive Intermediate KineticsFast->BioProbe BioDrug Privileged Pharmacophore (Targeted Covalent Inhibitor) KineticsSlow->BioDrug

Logical relationship between enone structure, steric hindrance, and pharmacological application.

Mechanistic Reactivity & Kinetic Causality

The structural divergence between these two molecules dictates their behavior in covalent binding assays.

The Causality of Rapid vs. Attenuated Addition: In p-tolyl vinyl ketone, the unhindered


-carbon allows for rapid, diffusion-controlled Michael addition. This makes it an excellent reactive intermediate in organic synthesis (e.g., generating fused-ring systems or heterocycles) [2], but often too reactive for systemic biological use, leading to off-target toxicity.

Conversely, the chalcone scaffold exhibits tunable electrophilicity . The steric bulk of the


-phenyl group slows the forward reaction rate. Furthermore, the retro-Michael (elimination) reaction plays a crucial role. Electron-donating substituents on the chalcone rings can stabilize the thiol-adduct by decreasing the acidity of the 

-hydrogen, thereby slowing the speed of the retro-Michael reaction and increasing the thermodynamic stability of the covalent complex [1].

Pharmacological Implications & Target Engagement

Because of their distinct kinetic profiles, these two scaffolds occupy different niches in drug development:

  • Chalcones as Privileged Scaffolds: Chalcones are widely recognized as Targeted Covalent Inhibitors (TCIs). Their attenuated reactivity ensures they do not indiscriminately alkylate cellular thiols (like abundant glutathione). Instead, they selectively engage highly nucleophilic, hyper-reactive cysteine residues situated in specific protein binding pockets (e.g., Cys151 on KEAP1, leading to NRF2 activation and anti-inflammatory responses) [1].

  • p-Tolyl Vinyl Ketone as a Chemical Probe: Due to its high reactivity, p-tolyl vinyl ketone is frequently utilized as a chemical probe to profile global cysteine reactivity or as a foundational building block in palladium-catalyzed carbonylations and cross-coupling reactions [3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and evaluation of these compounds must rely on self-validating protocols. Below are the optimized methodologies.

Protocol A: Synthesis of Chalcone via Claisen-Schmidt Condensation

Causality: Base-catalyzed enolization of acetophenone creates a nucleophilic enolate that attacks the electrophilic carbonyl of benzaldehyde. The subsequent E1cB dehydration is thermodynamically driven by the formation of a fully conjugated diaryl system, acting as a thermodynamic sink.

  • Initiation: Dissolve equimolar amounts (10 mmol) of acetophenone and benzaldehyde in 20 mL of absolute ethanol.

  • Catalysis: Slowly add 10 mL of an aqueous NaOH solution (2M) while stirring at 0°C. The low temperature prevents side-reactions like the Cannizzaro reaction.

  • Propagation: Allow the mixture to warm to room temperature and stir for 2–4 hours. A precipitate will form as the highly conjugated chalcone becomes insoluble in the aqueous-ethanolic mixture.

  • Validation: Filter the solid, wash with ice-cold ethanol, and recrystallize from hot ethanol. Confirm the trans (E) geometry via

    
    H-NMR by observing the vinylic protons (typically doublets with a coupling constant 
    
    
    
    Hz).
Protocol B: Synthesis of p-Tolyl Vinyl Ketone via Mannich Base Elimination

Causality: Direct aldol condensation of p-methylacetophenone with formaldehyde is plagued by polymerization due to the unhindered nature of the resulting terminal enone. Utilizing a Mannich reaction forms a stable


-amino ketone intermediate, which can be cleanly eliminated.
  • Mannich Reaction: Reflux p-methylacetophenone (10 mmol), paraformaldehyde (15 mmol), and dimethylamine hydrochloride (12 mmol) in absolute ethanol with a catalytic amount of HCl for 12 hours.

  • Isolation: Remove the solvent under reduced pressure to isolate the ketonic Mannich base hydrochloride.

  • Elimination: Dissolve the Mannich base in water, basify to pH 10 with 10%

    
    , and extract with dichloromethane. Treat the organic layer with methyl iodide (1.2 eq) to quaternize the amine, transforming it into a superior leaving group.
    
  • Validation: Stir with mild base (e.g.,

    
    ) to induce elimination. Purify via flash chromatography. 
    
    
    
    H-NMR validation must show the characteristic terminal vinyl splitting pattern (a doublet of doublets for the
    
    
    -proton and two distinct doublets for the geminal
    
    
    -protons).
Protocol C: Self-Validating NMR Thiol Reactivity Assay

To quantify the electrophilicity of these enones, a kinetic NMR assay is employed. Self-Validation: The use of an internal standard ensures that the disappearance of alkene signals is exclusively due to adduct formation, not precipitation. The simultaneous appearance of upfield aliphatic signals closes the mass-balance loop.

ExpWorkflow Step1 1. Equimolar Mixture (Enone + Thiol) Step2 2. CD3OD / D2O Buffer (pH 7.4) Step1->Step2 Step3 3. Time-Course NMR (Internal Standard) Step2->Step3 Step4 4. Kinetic Integration (Alkene vs Adduct) Step3->Step4 Step5 5. t1/2 Calculation (Self-Validated) Step4->Step5

Self-validating NMR workflow for quantifying thiol-reactive Michael addition kinetics.

  • Prepare a 10 mM solution of the enone and 10 mM 1,3,5-trimethoxybenzene (internal standard) in

    
    .
    
  • Add a 100 mM solution of cysteamine in

    
     (buffered to pH 7.4 with phosphate) to achieve a 10-fold excess (pseudo-first-order conditions).
    
  • Acquire

    
    H-NMR spectra at 298K every 5 minutes.
    
  • Integrate the decaying vinylic protons against the internal standard to calculate the half-life (

    
    ).
    

Quantitative Data Synthesis

The following table synthesizes the topological, kinetic, and synthetic parameters distinguishing these two enone classes.

Parameterp-Tolyl Vinyl KetoneChalcone
IUPAC Nomenclature 1-(4-methylphenyl)prop-2-en-1-one1,3-diphenyl-2-propen-1-one
Alkene Topology Terminal (

-carbon unsubstituted)
Internal (

-carbon phenyl-substituted)
Steric Hindrance at

-Carbon
MinimalSevere
Thiol Reactivity (

at pH 7.4)
< 5 minutes (Highly reactive)> 120 minutes (Attenuated/Tunable)
Primary Utility Chemical probe, synthetic intermediatePrivileged pharmacophore (TCI)
Optimal Synthetic Route Mannich base eliminationClaisen-Schmidt condensation
Typical Synthetic Yield 60–75%85–95%

References

  • Title: Structural requirements of 2',4',6'-tris(methoxymethoxy) chalcone derivatives for anti-inflammatory activity: the importance of a 2'-hydroxy moiety. Source: PubMed (National Institutes of Health). URL: [Link]

  • Title: Generation of a Structurally Diverse Library through Alkylation and Ring Closure Reactions Using 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one Hydrochloride. Source: Acta Chimica Slovenica. URL: [Link]

  • Title: Natural Product Synthesis via Palladium-Catalyzed Carbonylation. Source: ACS Chemical Reviews. URL: [Link]

  • Title: 4'-Methoxy-4-methylchalcone | C17H16O2 | CID 5709372. Source: PubChem (National Center for Biotechnology Information). URL: [Link]

Reactivity of para-Substituted Aryl Vinyl Ketones: A Guide to Covalent Warhead Tuning

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of para-Substituted Aryl Vinyl Ketones Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Abstract

Aryl vinyl ketones (AVKs) represent a privileged class of Michael acceptors in the design of targeted covalent inhibitors (TCIs). Their reactivity toward biological nucleophiles, particularly cysteine thiols, is highly tunable via substitution on the aryl ring. This guide provides a comprehensive technical analysis of the structure-reactivity relationships (SAR) of para-substituted AVKs, detailing the mechanistic underpinnings, synthesis protocols, and kinetic assays required to fine-tune their electrophilicity for optimal therapeutic index.

Introduction: The Strategic Value of Aryl Vinyl Ketones

In modern drug discovery, the resurgence of covalent inhibition has shifted focus from non-specific alkylators to "tunable" warheads. Aryl vinyl ketones offer a distinct advantage over acrylamides: the aryl group provides a handle for electronic modulation of the


-unsaturated system without significantly altering steric bulk at the reaction site.

By varying the substituent at the para-position, medicinal chemists can modulate the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby controlling the rate of nucleophilic attack (


) by specific cysteine residues. This modulation is critical to balancing potency against off-target toxicity (promiscuity).

Mechanistic Principles & Electronic Tuning

The Michael Addition Mechanism

The reaction between a cysteine thiol (protein or glutathione) and an AVK follows a 1,4-conjugate addition pathway. The reaction rate is governed by the electrophilicity of the


-carbon and the stability of the enolate intermediate.

MichaelAddition Reactants Thiol (Nu-) + AVK TS Transition State (Charge Transfer) Reactants->TS k1 (RDS) Intermediate Enolate Intermediate TS->Intermediate Product β-Thio Ketone Adduct Intermediate->Product Protonation

Hammett Correlation and Reactivity

The reactivity of para-substituted AVKs correlates linearly with Hammett substituent constants (


).
  • Electron-Withdrawing Groups (EWGs): (e.g., -NO

    
    , -CF
    
    
    
    ) lower the LUMO energy, stabilizing the developing negative charge in the transition state, thus increasing reactivity (
    
    
    ).
  • Electron-Donating Groups (EDGs): (e.g., -OMe, -NMe

    
    ) raise the LUMO energy, destabilizing the transition state, thus decreasing  reactivity.
    

The relationship is described by the Hammett equation:



Where 

(rho) is the reaction constant (typically positive for nucleophilic addition to enones, often ranging +1.0 to +3.0), indicating sensitivity to electronic effects.

Quantitative Data: Substituent Effects

The following table summarizes the electronic parameters and expected reactivity trends relative to the unsubstituted phenyl vinyl ketone.

Substituent (para)Hammett Constant (

)
Electronic EffectRelative Reactivity (

)
Predicted

(GSH)
-NO

+0.78Strong EWGHigh (>10x)Minutes
-CF

+0.54Moderate EWGElevated< 30 min
-Cl +0.23Weak EWGModerate Increase~30-60 min
-H 0.00Reference1.0 (Baseline)~1-2 hours
-Me -0.17Weak EDGSlight Decrease> 2 hours
-OMe -0.27Moderate EDGDecreased> 4 hours
-NMe

-0.83Strong EDGVery Low> 24 hours

Note: Reactivity trends derived from Hammett principles and comparative kinetic data on chalcones and vinyl sulfones [1, 2].

Experimental Protocols

Synthesis of Aryl Vinyl Ketones (Mannich Base Route)

This protocol is favored for its operational simplicity and ability to generate libraries.

Reagents: Acetophenone derivative, Paraformaldehyde, Dimethylamine HCl, Ethanol, Ethyl Chloroformate, DIPEA.

Step 1: Mannich Base Formation

  • Dissolve the acetophenone derivative (1.0 equiv) in ethanol.

  • Add paraformaldehyde (1.5 equiv) and dimethylamine hydrochloride (1.2 equiv).

  • Add catalytic conc. HCl (0.05 equiv).

  • Reflux for 2–12 hours (monitor by TLC).

  • Cool to precipitate the Mannich base hydrochloride. Filter and wash with cold acetone.

Step 2: Elimination to Vinyl Ketone

  • Suspend the Mannich salt (1.0 equiv) in CH

    
    Cl
    
    
    
    at 0°C.
  • Add DIPEA (2.5 equiv) dropwise; stir for 15 min.

  • Add Ethyl Chloroformate (1.1 equiv) dropwise (or Methyl Iodide followed by base).

  • Stir at RT for 2 hours.

  • Quench with water, extract with CH

    
    Cl
    
    
    
    , and purify via flash chromatography (silica gel, Hex/EtOAc). Note: AVKs can polymerize; store at -20°C with a stabilizer if necessary.
Glutathione (GSH) Reactivity Assay

This self-validating kinetic assay determines the second-order rate constant (


).

Workflow:

  • Preparation: Prepare 10 mM stock of AVK in DMSO and 10 mM reduced GSH in PBS (pH 7.4).

  • Incubation: Mix AVK (final 50

    
    M) with excess GSH (final 500 
    
    
    
    M to 5 mM) to achieve pseudo-first-order conditions.
  • Monitoring: Inject aliquots into HPLC-UV or LC-MS at defined intervals (0, 5, 10, 20, 40, 60 min).

  • Analysis: Plot

    
     vs. time to get 
    
    
    
    .
  • Calculation:

    
    .
    

KineticWorkflow Start Compound Library (Variable p-Substituent) Incubation Incubate with GSH (pH 7.4, 37°C) Start->Incubation Analysis LC-MS Monitoring (Parent Depletion) Incubation->Analysis Calc Calculate k_obs & Derive k_2 Analysis->Calc Decision Select Warhead Based on Target Residence Time Calc->Decision

Applications in Drug Design

In covalent drug discovery, "faster" is not always better. An overly reactive warhead (e.g., p-NO


) may react with off-target thiols (e.g., albumin, glutathione S-transferase), leading to toxicity or rapid clearance (low bioavailability).

Optimization Strategy:

  • Start with the unsubstituted phenyl vinyl ketone.

  • If

    
     is too low (low potency), introduce EWGs (Cl, CF
    
    
    
    ) to boost reactivity.
  • If the compound shows high intrinsic clearance or toxicity, dampen reactivity with EDGs (OMe, Me) to increase selectivity for the target cysteine (which is often activated by the local protein environment).

References

  • Transition States and Energetics of Nucleophilic Additions of Thiols to Substituted

    
    -unsaturated Ketones. 
    Source: Journal of Organic Chemistry (2011)
    URL:[Link]
    
  • Covalent Modifiers: A Chemical Perspective on the Reactivity of

    
    -Unsaturated Carbonyls with Thiols. 
    Source: Journal of Medicinal Chemistry (2016)
    URL:[Link]
    
  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones. Source: Molecules (MDPI) (2023) URL:[Link]

  • Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles. Source: Chemical Research in Toxicology (2009) URL:[Link]

An In-depth Technical Guide to the Physical Properties of 4'-Methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: This technical guide focuses on the physical and chemical properties of 4'-Methylacetophenone (CAS No. 122-00-9). The initial topic requested was "4'-methylacrylophenone monomer." However, extensive database searches indicate that this name is not associated with a commonly synthesized or characterized monomer. The vast majority of scientific literature and supplier information for similar nomenclature points to 4'-Methylacetophenone. It is therefore presumed that this was the intended compound for analysis.

Introduction

4'-Methylacetophenone, also known as p-methylacetophenone or methyl p-tolyl ketone, is an aromatic ketone with the chemical formula C₉H₁₀O.[1][2] Structurally, it is a derivative of acetophenone with a methyl group substituted at the para (4-) position of the phenyl ring.[1] This compound is a clear, colorless to pale yellow liquid at or slightly above room temperature and is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4][5] It also finds significant application as a fragrance ingredient in perfumes and soaps, valued for its blossom notes.[6][7] Its natural occurrence has been reported in some woods.[1] Understanding its core physical properties is paramount for its effective use in research, development, and industrial applications.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of 4'-Methylacetophenone are summarized below. These properties dictate its behavior in various solvents and reaction conditions, and are crucial for process design, safety, and quality control.

PropertyValueSource(s)
CAS Number 122-00-9[8][9][10][11]
Molecular Formula C₉H₁₀O[8][10][11]
Molecular Weight 134.18 g/mol [8][9][10]
Appearance Clear, colorless to pale yellow liquid[3][11]
Melting Point 22-24 °C (lit.)[8][9]
Boiling Point 226 °C (lit.)[8][9]
Density 1.005 g/mL at 25 °C (lit.)[8][12]
Refractive Index (n20/D) 1.533 (lit.)[8][9]
Flash Point 92 °C[3][12]
Solubility in Water 0.37 g/L at 15-20 °C (Slightly soluble)[12][13]
Solubility in Organic Solvents Soluble in DMSO (100 mg/mL), miscible with ethanol, acetone, corn oil.[6]
Vapor Pressure 0.52 hPa at 25 °C[8]
IUPAC Name 1-(4-methylphenyl)ethanone[2][11]
Synonyms p-Methylacetophenone, 4-Acetyltoluene, Methyl p-tolyl ketone[2][3]

Section 2: Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for confirming the identity and purity of 4'-Methylacetophenone. The key features of its spectroscopic profile are driven by its constituent functional groups: the carbonyl group, the aromatic ring, and the methyl groups.

Caption: Molecular structure and key functional groups of 4'-Methylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is highly characteristic. It will display a singlet for the acetyl methyl protons (CH₃-CO) typically around δ 2.5 ppm. Another singlet for the tolyl methyl protons (CH₃-Ar) will appear slightly upfield, around δ 2.4 ppm. The aromatic protons will appear as two doublets in the δ 7.2-7.9 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon environment.[14] The carbonyl carbon is the most downfield, appearing around δ 198 ppm. The aromatic carbons will resonate in the δ 128-144 ppm range, with the methyl-substituted carbon and the acetyl-substituted carbon having distinct shifts. The two methyl carbons will appear upfield, with the acetyl methyl around δ 26 ppm and the tolyl methyl around δ 21 ppm.[14]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.[15]

  • C=O Stretch: A strong, sharp absorption band will be present around 1680-1710 cm⁻¹, which is characteristic of an aryl ketone carbonyl stretch.

  • Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.[16]

  • Aliphatic C-H Stretch: Peaks will appear just below 3000 cm⁻¹, corresponding to the C-H bonds of the two methyl groups.

  • Aromatic C=C Stretch: Absorptions in the 1600-1400 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the aromatic ring.[16]

UV-Vis Spectroscopy

In UV-Visible spectroscopy, 4'-Methylacetophenone exhibits absorption bands characteristic of aromatic ketones. These arise from π → π* transitions of the aromatic system and the carbonyl group, as well as the n → π* transition of the carbonyl group. The exact wavelengths (λmax) and molar absorptivities depend on the solvent used but are typically found in the ultraviolet range.

Section 3: Safety, Handling, and Storage

From a safety perspective, 4'-Methylacetophenone is classified as harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[3][12] It is also a combustible liquid.[3]

  • GHS Hazard Classification:

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[12]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[12]

    • P270: Do not eat, drink or smoke when using this product.[12]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[12]

  • Handling: Use in a well-ventilated area.[17] Wear appropriate personal protective equipment (PPE), including chemical splash goggles and protective gloves.[3] Avoid contact with eyes, skin, and clothing.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from sources of ignition.[3]

  • First Aid Measures:

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.[3]

    • Skin: Flush skin with plenty of water and remove contaminated clothing.[3]

    • Ingestion: Do not induce vomiting. Get medical aid.[3]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[3]

Section 4: Experimental Protocols

Accurate characterization of 4'-Methylacetophenone relies on standardized analytical procedures. Below are exemplary protocols for obtaining key spectroscopic data.

Protocol 1: Acquiring a Neat Infrared (IR) Spectrum

Causality: As 4'-Methylacetophenone is a low-melting solid/liquid, a "neat" sample (without solvent) can be analyzed directly on an ATR-FTIR spectrometer. This method is fast and avoids solvent interference, providing a clean spectrum of the material itself.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

  • Sample Application: Place a single drop of liquid 4'-Methylacetophenone (or a small amount of the molten solid) directly onto the center of the ATR crystal.

  • Acquire Spectrum: Secure the ATR press and apply pressure to ensure good contact between the sample and the crystal.

  • Data Collection: Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Protocol 2: Preparation of a Sample for NMR Spectroscopy

Causality: High-resolution NMR spectra require the sample to be dissolved in a deuterated solvent. The deuterated solvent is "invisible" in ¹H NMR and provides a lock signal for the spectrometer, ensuring field stability for high-quality data.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of 4'-Methylacetophenone directly into a clean, dry NMR tube.

  • Solvent Addition: Using a pasture pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Homogenization: Cap the NMR tube and gently invert it several times until the sample is completely dissolved, creating a clear, homogenous solution.

  • Analysis: Insert the NMR tube into the spectrometer spinner and place it into the NMR probe for analysis.

G cluster_phys_char Physical Characterization cluster_spec_char Spectroscopic Confirmation start Sample of 4'-Methylacetophenone p1 Determine Melting Point start->p1 p2 Measure Refractive Index start->p2 p3 Confirm Appearance & Odor start->p3 s1 Acquire IR Spectrum (Confirm C=O, Ar-H) p1->s1 p2->s1 p3->s1 s2 Acquire ¹H & ¹³C NMR Spectra (Confirm Structure & Purity) s1->s2 s3 Optional: Mass Spectrometry (Confirm Molecular Weight) s2->s3 end_node Verified Material Profile s3->end_node

Caption: Workflow for the physical and spectroscopic characterization of 4'-Methylacetophenone.

Conclusion

4'-Methylacetophenone is a well-characterized aromatic ketone with a robust dataset defining its physical, spectroscopic, and safety properties. Its low melting point, high boiling point, and characteristic spectroscopic signatures make it readily identifiable and suitable for a range of applications in both academic research and industrial manufacturing. Proper adherence to safety and handling protocols is essential due to its classification as a combustible liquid that is harmful if swallowed. The data and protocols presented in this guide provide a comprehensive foundation for professionals working with this versatile chemical intermediate.

References

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 4'-Methylacetophenone, 95%. Retrieved from [Link]

  • CPAchem. (2023, April 19). Safety data sheet. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 4'-Methylacetophenone | CAS#:122-00-9. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Methylacetophenone. Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024, October 14). What are the physical properties of 4′-Methylpropiophenone, such as boiling point and solubility?. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylacetophenone. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. Retrieved from [Link]

  • Scribd. (n.d.). Atom Economical Synthesis of 4'-Methylpropiophenone by Friedel-Crafts Acylation of Toluene With Propionic Anhydride Over Solid Me So Porous Superacid UDCaT-5. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Chloro-3'-methylacetophenone. Retrieved from [Link]

  • NIST. (n.d.). 4'-Methylpropiophenone. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Investigation Extraction Properties of 4- Methylacetophenone, 4-Chloroacetophenone and Isonitrosoacetephenone 4-Aminobenzoylhydrazones. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). This journal is © The Royal Society of Chemistry 2022. Retrieved from [Link]

  • Google Patents. (n.d.). DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.
  • University of Malta. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylsulfonylacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). p-METHYLACETOPHENONE. Retrieved from [Link]

  • NIST. (n.d.). 4'-Methylpropiophenone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4'-Methylpropiophenone (CAS 5337-93-9). Retrieved from [Link]

  • ResearchGate. (n.d.). The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 3.2: IR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxy-3-methyl acetophenone. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 4 Applications of UV/Vis Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4'-Methylacrylophenone via Mannich Base Elimination: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4'-methylacrylophenone. This important vinyl ketone is a valuable monomer in polymer chemistry and an intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][2][3] The described methodology focuses on a robust and widely applicable two-step sequence: the Mannich reaction of 4'-methylacetophenone, formaldehyde, and dimethylamine to form the corresponding Mannich base, followed by a thermally induced Hofmann elimination. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, practical experimental procedures, and critical safety considerations.

Introduction: The Significance of 4'-Methylacrylophenone

4'-Methylacrylophenone, an α,β-unsaturated ketone, is a key building block in organic synthesis. Its conjugated system makes it a reactive Michael acceptor, susceptible to nucleophilic addition, which is a cornerstone of many carbon-carbon bond-forming reactions.[4][5] The presence of the vinyl group allows it to participate in polymerization reactions, leading to the formation of specialty polymers with unique properties.[2] Furthermore, its derivatives have been explored for their potential applications in medicinal chemistry.[3]

The synthesis of 4'-methylacrylophenone is often achieved through the elimination of a β-amino ketone, commonly known as a Mannich base.[4] This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the reaction sequence.

Mechanistic Rationale: A Tale of Two Reactions

The synthesis of 4'-methylacrylophenone via the Mannich base route is a two-stage process, each with its own distinct and well-understood mechanism.

The Mannich Reaction: Formation of the β-Amino Ketone

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, 4'-methylacetophenone), a non-enolizable aldehyde (formaldehyde), and a primary or secondary amine (dimethylamine).[4][6] The reaction proceeds through the formation of an electrophilic iminium ion from the reaction of formaldehyde and dimethylamine.[6][7]

Simultaneously, the acidic α-protons of 4'-methylacetophenone are abstracted under the reaction conditions to form an enol or enolate, which then acts as a nucleophile.[6] The nucleophilic enol attacks the electrophilic iminium ion, leading to the formation of the β-amino ketone, which is the Mannich base.[6]

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Enol Formation cluster_2 Nucleophilic Attack Formaldehyde Formaldehyde Iminium_Ion Dimethylaminomethyl Cation (Iminium Ion) Formaldehyde->Iminium_Ion + Dimethylamine - H2O 4-Methylacetophenone 4-Methylacetophenone Enol Enol of 4-Methylacetophenone 4-Methylacetophenone->Enol (Keto-Enol Tautomerism) Mannich_Base 3-(Dimethylamino)-1-(p-tolyl)propan-1-one (Mannich Base) Enol->Mannich_Base + Iminium_Ion

Caption: Mechanism of the Mannich Reaction.

Hofmann Elimination: Generating the Alkene

The second step involves the elimination of the dimethylamino group from the Mannich base to form the desired α,β-unsaturated ketone. This is typically achieved through a Hofmann elimination pathway.[8][9] The reaction is usually initiated by heating the Mannich base hydrochloride salt. The quaternary ammonium salt, formed in situ under acidic conditions, is a good leaving group.[10] A base, which can be the dimethylamine itself or another added base, abstracts a proton from the α-carbon, leading to the formation of the double bond and the elimination of the tertiary amine.[10][11]

The Hofmann elimination generally favors the formation of the less substituted alkene, which in this case is the desired terminal alkene, 4'-methylacrylophenone.[8][9]

Hofmann_Elimination cluster_0 Protonation and Elimination Mannich_Base_HCl Mannich Base Hydrochloride Transition_State E2 Transition State Mannich_Base_HCl->Transition_State Heat Product 4'-Methylacrylophenone Transition_State->Product - (CH3)2NH2Cl

Caption: Hofmann Elimination of the Mannich Base.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 4'-methylacrylophenone.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
4'-Methylacetophenone≥98%Sigma-Aldrich
ParaformaldehydeReagent GradeSigma-Aldrich
Dimethylamine hydrochloride≥99%Sigma-Aldrich
Hydrochloric acid37% (concentrated)Fisher Scientific
Ethanol95% or absoluteFisher Scientific
Sodium hydroxidePellets, ≥97%VWR
Diethyl etherAnhydrousFisher Scientific
Magnesium sulfateAnhydrousFisher Scientific
Round-bottom flasksVarious sizes---
Reflux condenser------
Magnetic stirrer with hotplate------
Separatory funnel------
Rotary evaporator------
pH paper or meter------
Thin-layer chromatography (TLC) platesSilica gel 60 F254---
Step 1: Synthesis of the Mannich Base (3-(Dimethylamino)-1-(p-tolyl)propan-1-one hydrochloride)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4'-methylacetophenone (e.g., 0.1 mol), paraformaldehyde (e.g., 0.11 mol), and dimethylamine hydrochloride (e.g., 0.11 mol).

  • Solvent and Catalyst Addition: Add ethanol (e.g., 100 mL) to the flask, followed by a catalytic amount of concentrated hydrochloric acid (e.g., 1 mL).

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The Mannich base hydrochloride may precipitate out. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield the pure Mannich base hydrochloride as a white solid.

Step 2: Elimination to 4'-Methylacrylophenone
  • Reaction Setup: Place the dried Mannich base hydrochloride (e.g., 0.08 mol) in a distillation apparatus.

  • Thermal Elimination: Heat the solid under vacuum. The elimination reaction will occur, and the product, 4'-methylacrylophenone, will distill over as a liquid. The temperature required for elimination can vary but is typically in the range of 160-200 °C.

  • Collection: Collect the distilled liquid in a pre-weighed receiving flask.

  • Purification (Optional): The collected product is often of high purity. If further purification is required, it can be redistilled under reduced pressure.

Characterization

The identity and purity of the synthesized 4'-methylacrylophenone should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.[12]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the α,β-unsaturated carbonyl stretch.[13]

  • Mass Spectrometry (MS): To determine the molecular weight.[14]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[17]

  • Paraformaldehyde: Paraformaldehyde is harmful if swallowed or inhaled and can cause skin irritation and serious eye damage.[15][18] Avoid generating dust.[18]

  • Dimethylamine Hydrochloride: Handle with care, avoiding contact with skin and eyes.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • Thermal Decomposition: The elimination step involves heating to high temperatures. Ensure the apparatus is set up correctly and securely.

Summary of Quantitative Data

ParameterValue (Example)
Mannich Base Synthesis
4'-Methylacetophenone13.4 g (0.1 mol)
Paraformaldehyde3.3 g (0.11 mol)
Dimethylamine hydrochloride9.0 g (0.11 mol)
Ethanol100 mL
Concentrated HCl1 mL
Reaction Time2-4 hours
Expected Yield (Mannich Base)70-85%
Elimination Reaction
Mannich Base Hydrochloride17.2 g (0.08 mol)
Elimination Temperature160-200 °C
Expected Yield (4'-Methylacrylophenone)80-95%

References

  • Wikimedia Commons. (n.d.). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products.
  • ChemRxiv. (n.d.). A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacopho.
  • Master Organic Chemistry. (2017, October 18). The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored?
  • Wikipedia. (n.d.). Hofmann elimination.
  • BenchChem. (n.d.). Synthesis and characterization of 4'-Methylacetophenone-D10.
  • Chemistry Steps. (2025, June 16). The Hofmann Elimination.
  • Penta. (2024, December 10). Paraformaldehyde - SAFETY DATA SHEET.
  • Clausius Scientific Press. (2021, November 24). Synthesis and Research Progress of Mannich Base Corrosion Inhibitor.
  • Chemistry Steps. (2021, December 1). Mannich Reaction.
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  • Thermo Fisher Scientific. (n.d.). Mannich Reaction.
  • The Organic Chemistry Tutor. (2016, December 29). Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry.
  • Canadian Centre for Occupational Health and Safety. (2025, August 28). Formaldehyde Solutions.
  • Dartmouth College Environmental Health and Safety. (n.d.). Formaldehyde (Formalin) & Paraformaldehyde.
  • SciSpace. (2022, August 31). Recent progress in the chemistry of b- aminoketones.
  • CymitQuimica. (n.d.). CAS 5337-93-9: 4′-Methylpropiophenone.
  • New Jersey Department of Health. (n.d.). Paraformaldehyde - Hazardous Substance Fact Sheet.
  • ChemicalBook. (2023, May 26). 4'-Methylpropiophenone: Applications, synthesis and FTIR.
  • International Journal of Trend in Scientific Research and Development. (2018, April 15). Synthesis, Characterization and Application of Mannich Base.
  • Open Access Research Journal of Biology and Pharmacy. (2023, March 2). Synthetic applications of biologically important Mannich bases: An updated review.
  • ResearchGate. (n.d.). The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines.
  • SciSpace. (n.d.). Synthesis and Characterization of Polymer-Metal Chelates Derived from Poly(4-methacryloxy acetophenone)-Methyl Methacryl.
  • Scribd. (n.d.). Atom Economical Synthesis of 4'-Methylpropiophenone by Friedel-Crafts Acylation of Toluene With Propionic Anhydride Over Solid Me So Porous Superacid UDCaT-5.
  • Knowledge. (2024, October 6). What Are The Common Uses Of 4′-Methylpropiophenone In Industry?
  • Thermo Fisher Scientific. (n.d.). Mannich Reaction.
  • South African Journal of Chemistry. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
  • ChemicalBook. (2024, October 21). 4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards.
  • RSC Publishing. (2022, August 31). Recent progress in the chemistry of β-aminoketones.
  • MDPI. (2022, September 6). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs.
  • MDPI. (2018, June 26). Group 4 Metallocene Polymers—Selected Properties and Applications.
  • Springer. (n.d.). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl).
  • BenchChem. (n.d.). Applications of 4-Hydroxy-2-methylenebutanoic Acid in Polymer Chemistry: Application Notes and Protocols.
  • ResearchGate. (2025, May 5). Synthesis of Beta‐Enaminoketones and Enaminoesters Catalyzed by Brønsted Acids Ammonium Chloride and Glycine Hydrochloride.
  • PubMed. (2007, January 15). Structural characterization and cytotoxic properties of a 4-O-methylglucuronoxylan from Castanea sativa.
  • PubMed. (2019, October 15). Preparation, structural characterization and bioactivity of 4-O-Methylglucuronoxylan from Artemisia sphaerocephala Krasch.
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Sources

Application Notes & Protocols for Michael Addition Reactions Utilizing 1-(4-Methylphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic implementation of Michael addition reactions using 1-(4-Methylphenyl)prop-2-en-1-one. This versatile α,β-unsaturated ketone, a derivative of the chalcone scaffold, serves as a pivotal Michael acceptor for the formation of diverse carbon-carbon and carbon-heteroatom bonds.[1] We will move beyond simple procedural lists to explore the underlying mechanistic principles, offering field-proven insights into catalyst selection, reaction optimization, and stereochemical control. The protocols detailed herein are designed to be self-validating, providing a robust framework for the synthesis of complex molecular architectures, including valuable γ-nitro carbonyls, β-amino ketones, and organosulfur compounds, which are key intermediates in pharmaceutical synthesis.[2][3][4]

Core Principles: Understanding the Reactivity of 1-(4-Methylphenyl)prop-2-en-1-one

1-(4-Methylphenyl)prop-2-en-1-one, also known as p-tolyl vinyl ketone, is an α,β-unsaturated carbonyl compound. Its reactivity as a Michael acceptor is governed by the electronic conjugation between the carbon-carbon double bond and the carbonyl group. This conjugation delocalizes the π-electrons across the system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.[5]

The Michael addition is a conjugate (or 1,4-) addition, where a nucleophile adds to the β-carbon of the enone system.[5][6] This pathway is thermodynamically favored and typically occurs with "soft" nucleophiles like enolates, amines, and thiols. This is in contrast to the 1,2-addition (direct attack at the carbonyl carbon), which is favored by "hard" nucleophiles such as organolithium or Grignard reagents.[7]

Caption: Resonance delocalization in the enone system.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for key Michael addition transformations involving 1-(4-Methylphenyl)prop-2-en-1-one. The choice of catalyst and reaction conditions is critical for achieving high yield and, where applicable, high stereoselectivity.

C-C Bond Formation: Asymmetric Addition of Carbon Nucleophiles

The formation of new carbon-carbon bonds via Michael addition is a cornerstone of organic synthesis. Here, we detail protocols for the addition of malonates and nitroalkanes, which yield synthetically versatile 1,5-dicarbonyl and γ-nitro carbonyl compounds, respectively.[1]

This protocol is adapted from methodologies developed for substituted chalcones, which are structurally analogous to 1-(4-Methylphenyl)prop-2-en-1-one. The use of a chiral Nickel-Sparteine complex allows for the enantioselective synthesis of the Michael adduct.[8]

Causality Behind Experimental Choices:

  • Catalyst: The NiCl₂-(-)-Sparteine complex forms a chiral pocket that coordinates both the Michael acceptor and the enolate of diethyl malonate. This coordination pre-organizes the transition state, leading to a facial-selective attack on the enone and inducing high enantioselectivity.[8]

  • Solvent: Toluene is selected as it provides the optimal balance of solubility and minimal interference with the chiral catalyst, leading to higher enantiomeric excess compared to more polar solvents like THF or methanol.[8]

  • Temperature: The reaction is run at ambient temperature to ensure thermal stability of the catalyst complex and maximize enantioselectivity.

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%).

  • Add anhydrous toluene (3.0 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add 1-(4-Methylphenyl)prop-2-en-1-one (1.0 mmol, 1.0 equiv).

  • Add diethyl malonate (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

  • Seal the flask and stir the reaction mixture at 25 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired adduct.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcomes for Analogous Chalcones [8]

Entry Chalcone Substituent (para) Yield (%) ee (%)
1 H 90 86
2 Cl 90 87

| 3 | OMe | 85 | 85 |

Caption: Workflow for Ni-catalyzed Michael addition.

The conjugate addition of nitroalkanes to enones produces γ-nitro carbonyl compounds, which are valuable precursors for synthesizing γ-amino acids and other biologically active molecules.[1][9] Bifunctional organocatalysts, such as thioureas or squaramides, are highly effective for this transformation.[10][11]

Step-by-Step Protocol:

  • In a vial, dissolve 1-(4-Methylphenyl)prop-2-en-1-one (0.5 mmol, 1.0 equiv) and a rosin-derived bifunctional squaramide catalyst (0.3 mol%) in toluene (1.0 mL).[10]

  • Add nitromethane (2.5 mmol, 5.0 equiv) to the solution.

  • Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

C-N Bond Formation: The Aza-Michael Addition

The aza-Michael reaction is an efficient, atom-economical method for synthesizing β-amino carbonyl compounds, a common motif in pharmaceuticals.[12][13] A solvent-free approach is presented here, which is both environmentally friendly and often accelerates the reaction rate.[12][14]

Step-by-Step Protocol:

  • To a clean, dry reaction vial, add 1-(4-Methylphenyl)prop-2-en-1-one (0.4 mmol, 1.0 equiv).

  • Add the desired amine nucleophile (e.g., aniline or piperidine) (0.8 mmol, 2.0 equiv).

  • Stir the mixture vigorously at room temperature. For less reactive amines, the temperature can be increased to 40-60 °C.

  • The reaction is typically complete within 1 to 24 hours. Monitor by TLC until the enone is fully consumed.[14]

  • Purify the resulting mixture directly by flash column chromatography on neutral alumina or silica gel to afford the β-amino ketone.[14]

C-S Bond Formation: The Sulfa-Michael Addition

The introduction of a sulfur moiety via the sulfa- (or thia-) Michael addition yields valuable β-thio-carbonyl compounds. Highly enantioselective versions of this reaction can be achieved using low loadings of cinchona alkaloid-derived organocatalysts.[15]

Causality Behind Experimental Choices:

  • Catalyst: The cinchona-derived urea catalyst acts as a bifunctional catalyst. The urea moiety activates the enone by forming two hydrogen bonds with the carbonyl oxygen, increasing the electrophilicity of the β-carbon. Simultaneously, the basic quinuclidine nitrogen atom deprotonates the thiol, generating the thiolate nucleophile in close proximity to the activated acceptor. This dual activation within a chiral framework allows for excellent stereocontrol.[15]

Caption: Dual activation mechanism in sulfa-Michael addition.

Step-by-Step Protocol:

  • To a vial, add the cinchona alkaloid-derived urea catalyst (0.1 mol%).[15]

  • Add 1-(4-Methylphenyl)prop-2-en-1-one (0.2 mmol, 1.0 equiv) followed by toluene (0.4 mL).

  • Add the thiol (e.g., thiophenol) (0.24 mmol, 1.2 equiv).

  • Stir the reaction at room temperature. The reaction is often complete in less than 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography to obtain the optically active sulfide.

Expected Outcomes for Analogous Enones [15]

Entry Thiol Yield (%) ee (%)
1 Thiophenol >99 98
2 4-Me-C₆H₄SH >99 97

| 3 | 4-Cl-C₆H₄SH | >99 | 98 |

General Troubleshooting and Optimization

Problem ObservedPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient reaction time/temperature; Steric hindrance.Use fresh catalyst; Increase reaction time or temperature moderately; Screen different catalysts or solvents.
Low Enantioselectivity Catalyst degradation; Non-optimal solvent or temperature; Racemic background reaction.Use anhydrous solvents; Lower the reaction temperature; Decrease catalyst loading to minimize background reaction.[15]
Formation of 1,2-Adduct Nucleophile is too "hard"; Reaction conditions favor kinetic control.Switch to a softer nucleophile (e.g., use a cuprate instead of a Grignard); Use aprotic solvents; Lower the temperature.
Product Decomposition Product is unstable to workup conditions (acid/base); Product is air-sensitive.Use a milder quenching agent (e.g., sat. NH₄Cl); Perform workup and purification quickly; Handle product under inert gas.

Conclusion

1-(4-Methylphenyl)prop-2-en-1-one is a highly effective and versatile substrate for Michael addition reactions. By carefully selecting the nucleophile and catalytic system—ranging from transition metals to organocatalysts—a diverse array of valuable chemical building blocks can be synthesized with high efficiency and stereocontrol. The protocols provided in this guide serve as a robust starting point for researchers aiming to leverage this powerful C-C and C-heteroatom bond-forming reaction in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

References

  • Chopade, M. U. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. American Journal of Organic Chemistry. [Link]

  • Li, W. et al. (2014). A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions. RSC Advances. [Link]

  • Chopade, M. U. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. ResearchGate. [Link]

  • RSC Publishing. (2014). A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions. RSC Advances. [Link]

  • RSC Publishing. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances. [Link]

  • Rana, N. K., Selvakumar, S., & Singh, V. K. (2010). Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • Wang, Y., et al. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances. [Link]

  • Huang, X., et al. (2019). Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. Molecules. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Wikipedia. Michael reaction. [Link]

  • Garrido, N. R., et al. (2018). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. Organic Letters. [Link]

  • Figshare. (2016). Enantioselective Michael Addition of Malonates to Chalcone Derivatives Catalyzed by Dipeptide-derived Multifunctional Phosphonium Salts. The Journal of Organic Chemistry. [Link]

  • Buchler GmbH. Asymmetric Michael Addition. [Link]

  • Patil, S. P., et al. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica. [Link]

  • Pesciaioli, F., et al. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. ACS Catalysis. [Link]

  • Mahato, C. K., et al. (2020). Asymmetric 1,4-Michael Addition in Aqueous Medium Using Hydrophobic Chiral Organocatalysts. Journal of the Indian Chemical Society. [Link]

  • Shibasaki, M., & Kanai, M. (2004). Catalytic asymmetric 1,4-addition reactions using alpha,beta-unsaturated N-acylpyrroles as highly reactive monodentate alpha,beta-unsaturated ester surrogates. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2004). A Catalytic Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds. Organic Letters. [Link]

  • PubChem. 1-(4-Methylphenyl)prop-2-en-1-one. [Link]

  • Ali, H. S. M., et al. (2022). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters. [Link]

  • Moussaoui, Y., & Ben Salem, R. (2009). MICHAEL ADDITIONS OF NITROALKANES TO CONJUGATED KETONES, CARBOXYLIC ESTERS AND NITRILES IN WATER AND BIPHASIC CONDITIONS (WATER-DICHLOROMETHANE). Journal de la Société Chimique de Tunisie. [Link]

  • Wang, L., et al. (2018). Asymmetric Michael addition reactions catalyzed by calix[12]thiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Brown, S. P., et al. (2002). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society. [Link]

  • TCG Lifesciences. (2020). Asymmetric 1,​4-​Michael Addition in Aqueous Medium Using Hydrophobic Chiral Organocatalysts. [Link]

  • PubChem. 1-(4-Methylphenyl)prop-2-en-1-one. [Link]

  • Chen, J., et al. (2012). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications. [Link]

  • Mayr, H., et al. (2021). Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. Chemical Science. [Link]

  • Chad's Prep. (2021). 21.8 Michael Reactions | Organic Chemistry. YouTube. [Link]

Sources

Procedure for Nazarov cyclization of p-tolyl vinyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Procedure for the Nazarov Cyclization of p-Tolyl Substituted Divinyl Ketone

For Internal Use and Scientific Dissemination

Introduction: The Nazarov Cyclization as a Robust Tool for 5-Membered Ring Synthesis

The Nazarov cyclization is a powerful acid-catalyzed reaction that transforms divinyl ketones into cyclopentenones.[1][2] First discovered by Ivan Nikolaevich Nazarov in the 1940s during his studies of allyl vinyl ketone rearrangements, this reaction has become a cornerstone of modern organic synthesis.[1][3] Its significance lies in the prevalence of the cyclopentenone core in a vast array of natural products, including prostaglandins and jasmone, as well as its utility as a versatile synthetic intermediate.[1]

Classical Nazarov cyclizations often require strong Brønsted or Lewis acids in stoichiometric amounts, which can limit their applicability with sensitive substrates.[1][4] However, ongoing research has led to the development of milder, more efficient catalytic variants. This guide provides a detailed examination of the procedure as applied to an aryl-substituted substrate, specifically a divinyl ketone bearing p-tolyl groups, focusing on the mechanistic rationale and a field-tested experimental protocol.

Core Reaction Mechanism: A 4π Electrocyclization Cascade

The accepted mechanism for the Nazarov cyclization proceeds through a series of well-defined cationic intermediates.[5] The entire process is a showcase of pericyclic reaction principles applied in a synthetic context.

  • Catalyst Coordination: The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen of the divinyl ketone. This activation polarizes the π-system and facilitates the formation of a key pentadienyl cation intermediate.[5]

  • 4π Electrocyclic Ring Closure: The central mechanistic step is a thermally allowed 4π conrotatory electrocyclization of the pentadienyl cation.[1] This ring-closing event, governed by the Woodward-Hoffmann rules, forms a new carbon-carbon bond and generates a highly reactive oxyallyl cation.

  • Elimination: The oxyallyl cation then undergoes a rapid elimination of a proton from a carbon adjacent to the newly formed ring. In cases with multiple possible elimination sites, this step can lead to mixtures of regioisomers, although with symmetrical substrates like the one discussed here, a single product is expected.[4]

  • Tautomerization: The final step is the tautomerization of the resulting enolate to yield the thermodynamically stable cyclopentenone product.[1]

Nazarov_Mechanism Nazarov Cyclization Mechanism sub Divinyl Ketone activated Activated Complex sub->activated + LA cat Lewis Acid (LA) cat->activated pentadienyl Pentadienyl Cation activated->pentadienyl Formation oxyallyl Oxyallyl Cation pentadienyl->oxyallyl  4π Conrotatory  Electrocyclization enone Cyclopentenyl Enol oxyallyl->enone  Elimination  of H+ product Cyclopentenone Product enone->product Tautomerization

Caption: The acid-catalyzed mechanism of the Nazarov cyclization.

Part 1: Synthesis of Divinyl Ketone Precursor

The Nazarov cyclization requires a divinyl ketone substrate. The term "p-tolyl vinyl ketone" is interpreted here as a divinyl ketone symmetrically substituted with p-tolyl groups, namely (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one . This precursor is readily synthesized via a base-catalyzed Claisen-Schmidt condensation between two equivalents of p-tolualdehyde and one equivalent of acetone.[6]

Protocol 1: Synthesis of (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one

Materials:

  • p-Tolualdehyde (2.0 eq)

  • Acetone (1.0 eq)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Deionized Water

  • Standard laboratory glassware (Erlenmeyer flask, magnetic stirrer, filtration apparatus)

Procedure:

  • Reactant Preparation: In a 100 mL Erlenmeyer flask, dissolve p-tolualdehyde (0.02 mol, 2.40 g) and acetone (0.01 mol, 0.58 g) in 20 mL of 95% ethanol. Stir the mixture at room temperature until a homogeneous solution is formed.[6]

  • Catalyst Addition: While vigorously stirring the ethanolic solution, add the 10% aqueous NaOH solution dropwise over 10-15 minutes. A yellow precipitate will begin to form almost immediately. The dropwise addition helps to control the reaction exotherm.

  • Reaction: Continue stirring the resulting slurry at room temperature for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid first with cold deionized water to remove any residual NaOH, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.[6]

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield bright yellow crystals.

  • Drying & Characterization: Dry the purified crystals under vacuum. Characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The expected molecular weight is 262.35 g/mol .[6]

Part 2: Lewis Acid-Catalyzed Nazarov Cyclization

With the divinyl ketone precursor in hand, the core cyclization can be performed. Ferric chloride (FeCl₃) is an inexpensive, effective, and commonly used Lewis acid for this transformation.[7]

Protocol 2: FeCl₃-Catalyzed Nazarov Cyclization

Materials:

  • (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one (1.0 eq)

  • Anhydrous Ferric Chloride (FeCl₃) (1.1 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

  • Standard inert atmosphere glassware (Schlenk flask, nitrogen/argon line, septa, syringes)

Procedure:

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon. Anhydrous conditions are critical as Lewis acids like FeCl₃ are water-sensitive.

  • Substrate Addition: To the flask, add the divinyl ketone precursor (e.g., 1.0 mmol, 262 mg) and dissolve it in anhydrous DCM (approx. 10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to moderate the reaction rate and minimize potential side reactions.

  • Catalyst Addition: Carefully add anhydrous FeCl₃ (e.g., 1.5 mmol, 243 mg) to the stirred solution in one portion. The reaction mixture will typically darken in color.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature over 1-3 hours. The progress should be closely monitored by TLC, observing the consumption of the starting material.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. This step neutralizes the acidic catalyst and any remaining acidic species.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure cyclopentenone product.

Experimental Overview

Caption: Workflow for synthesis and cyclization of p-tolyl divinyl ketone.

Summary of Reaction Parameters

The choice of catalyst and conditions can significantly impact the Nazarov cyclization's outcome. While this guide focuses on FeCl₃, various other promoters are effective for aryl-substituted systems.

Catalyst / PromoterTypical LoadingSolventTemperature (°C)Notes
FeCl₃ 1.1 - 2.0 eqCH₂Cl₂ (DCM)0 to RTCommon, inexpensive, and effective for many substrates.[7]
FeBr₃ 0.3 - 1.5 eqCHCl₃50Shown to be effective for related aryl-substituted systems.[8]
BF₃·OEt₂ StoichiometricCH₂Cl₂-78 to RTA very common Lewis acid, but can be harsh.[2]
Cu(OTf)₂ 10-20 mol%DichloroethaneRT to 80Often allows for truly catalytic conditions, especially with polarized substrates.[4]
H₂SO₄ / AcOH StoichiometricAcetic AcidHigh TempClassical Brønsted acid conditions; often harsh and low-yielding.[3]
**Iodine (I₂) **CatalyticDioxane100A mild, metal-free alternative for some aromatic systems.[4]

Expert Insights and Troubleshooting

  • Causality of Anhydrous Conditions: Lewis acids like FeCl₃ are strong electrophiles that react readily with water. The presence of moisture will deactivate the catalyst, leading to incomplete or failed reactions. Flame-drying glassware and using anhydrous solvents are non-negotiable for reproducibility.

  • Role of the p-Tolyl Group: The electron-donating methyl group on the p-tolyl substituent helps to stabilize the pentadienyl cation intermediate. This electronic effect can facilitate the key electrocyclization step, often leading to cleaner and more efficient reactions compared to electron-deficient aryl ketones.[9][10]

  • Controlling Regioselectivity: For the symmetrical (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one substrate, regioselectivity of the elimination step is not a concern, as both potential elimination sites are equivalent. For unsymmetrical divinyl ketones, mixtures of products can form.[4] Modern variants, such as the silicon-directed Nazarov cyclization, have been developed to address this challenge.[1]

  • Overcoming Stoichiometric Promoters: While the provided protocol uses a stoichiometric amount of FeCl₃, which is common for unactivated substrates, the development of catalytic Nazarov cyclizations is a major field of research. If functional group tolerance is an issue, screening milder, truly catalytic systems like Cu(OTf)₂ is advised.[4]

Conclusion

The Nazarov cyclization of p-tolyl substituted divinyl ketone is a reliable method for constructing a 2,4-di(p-tolyl)cyclopent-2-en-1-one scaffold. The procedure involves a straightforward precursor synthesis followed by a robust Lewis acid-mediated cyclization. By understanding the underlying mechanism and the critical experimental parameters, researchers can effectively apply this protocol to generate complex molecular architectures relevant to natural product synthesis and drug discovery.

References

  • Nazarov Cyclization. Organic Chemistry Portal. [Link]

  • Nazarov cyclization reaction. Wikipedia. [Link]

  • Nazarov cyclization reaction. Grokipedia. [Link]

  • Aza-Nazarov cyclization cascades. PMC, NIH. [Link]

  • Nazarov Cyclization Reaction: Challenges and Opportunities. Longdom Publishing. [Link]

  • Synthesis, crystal growth and characterization of 1,5-diphenylpenta-1,4-dien-3-one: An organic crystal. ResearchGate. [Link]

  • Nazarov Cyclization of 1,4-Pentadien-3-ols: Preparation of Cyclopenta[b]indoles and Spiro[indene. MDPI. [Link]

  • Beyond the Divinyl Ketone: Innovations in the Generation and Nazarov Cyclization of Pentadienyl Cation Intermediates. PMC, NIH. [Link]

  • Lewis Acid-Mediated Cyclization of Allenyl Aryl Ketones. ResearchGate. [Link]

  • Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s. PMC, NIH. [Link]

  • 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. ResearchGate. [Link]

  • Triaryl-Substituted Divinyl Ketones Cyclization: Nazarov Reaction versus Friedel–Crafts Electrophilic Substitution. RSC Discovery. [Link]

  • The Nazarov Cyclization. Organic Reactions. [Link]

  • FeCl3-Catalyzed Highly Efficient Nazarov Type Cyclization of Arylvinyl Carbinols: Total Syntheses of Naturally Occurring Taiwaniaquinoids. ChemRxiv. [Link]3c2b8d00)

Sources

Application Note: Robust Synthesis of 1-(4-Methylphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The synthesis of 1-(4-Methylphenyl)prop-2-en-1-one (also known as 4'-methylacrylophenone) is a critical transformation in medicinal chemistry and polymer science.[1] This molecule serves as a versatile Michael acceptor for the synthesis of complex heterocycles and as a monomer for photo-curable polymers.[1]

The "Direct Route" Fallacy

While a direct Friedel-Crafts acylation of toluene with acryloyl chloride appears to be the most efficient path, it is operationally hazardous and low-yielding .[1] Acryloyl chloride is unstable, a potent lachrymator, and prone to rapid, uncontrollable polymerization under the Lewis acidic conditions required for the reaction.

The Industry Standard: Two-Step Protocol

To ensure reproducibility, safety, and high yields, this guide details the Two-Step Strategy , widely regarded as the "Gold Standard" in process chemistry.

  • Friedel-Crafts Acylation: Reaction of toluene with 3-chloropropionyl chloride to form the

    
    -chloroketone intermediate.[1]
    
  • Dehydrohalogenation (Elimination): Base-mediated elimination of HCl to reveal the vinyl ketone.[1]

This route avoids the polymerization of the starting material and allows for the purification of the stable intermediate, ensuring a high-purity final product.

Reaction Scheme & Logic

Chemical Pathway

The synthesis proceeds via the formation of a stable intermediate, 3-chloro-1-(4-methylphenyl)propan-1-one, followed by an E2/E1cB elimination.[1]

ReactionScheme Toluene Toluene (Substrate) Intermediate Intermediate: 3-Chloro-1-(4-methylphenyl)propan-1-one Toluene->Intermediate Step 1: AlCl3, DCM 0°C to RT (Friedel-Crafts) AcylChloride 3-Chloropropionyl Chloride AcylChloride->Intermediate Step 1: AlCl3, DCM 0°C to RT (Friedel-Crafts) Product Product: 1-(4-Methylphenyl)prop-2-en-1-one Intermediate->Product Step 2: NaOAc, EtOH Reflux (Elimination)

Figure 1: Two-step synthetic pathway minimizing polymerization risks.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 3-chloro-1-(4-methylphenyl)propan-1-one.[1]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Toluene 92.141.0Substrate
3-Chloropropionyl Chloride 126.971.05Acylating Agent
Aluminum Chloride (AlCl₃) 133.341.2Lewis Acid Catalyst
Dichloromethane (DCM) -SolventReaction Medium
Protocol
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH solution) to trap HCl gas.

  • Catalyst Suspension: Add AlCl₃ (1.2 equiv) to the flask followed by anhydrous DCM (5 mL/mmol) . Cool the suspension to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve 3-chloropropionyl chloride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the AlCl₃ suspension over 15 minutes. Observation: The mixture may turn yellow/orange as the acylium ion complex forms.

  • Substrate Addition: Add Toluene (1.0 equiv) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5°C.

    • Note: Slow addition controls the exotherm and minimizes poly-acylation.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.

    • Monitoring: Check reaction progress by TLC (Hexane/EtOAc 9:1).[1] The intermediate appears as a distinct spot with lower Rf than toluene.[1]

  • Quenching (Critical): Pour the reaction mixture slowly onto a stirred mixture of ice (200 g) and conc. HCl (20 mL) .

    • Caution: This step is highly exothermic.[1] AlCl₃ hydrolysis releases HCl gas.[1]

  • Workup: Separate the organic layer.[1][2] Extract the aqueous layer twice with DCM.[1][3] Combine organic layers and wash sequentially with water, saturated NaHCO₃ (to remove acid traces), and brine. Dry over anhydrous MgSO₄.

  • Isolation: Concentrate the solvent under reduced pressure. The crude solid (or oil that solidifies) is usually sufficiently pure (>95%) for the next step. Recrystallize from hexane if necessary.

Step 2: Elimination (Dehydrohalogenation)

Objective: Conversion of the


-chloroketone to the vinyl ketone.[1]
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Intermediate (from Step 1) 182.651.0Substrate
Sodium Acetate (NaOAc) 82.031.5Base
Ethanol (95% or Abs.) -SolventReaction Medium
Protocol
  • Setup: In a 250 mL RBF equipped with a reflux condenser, dissolve the Intermediate (1.0 equiv) in Ethanol (5 mL/mmol) .

  • Base Addition: Add anhydrous Sodium Acetate (1.5 equiv) to the solution.

    • Alternative: Triethylamine (1.5 equiv) in DCM at RT can also be used, but the NaOAc/EtOH method is generally cleaner for this specific substrate.

  • Reaction: Heat the mixture to reflux (~78°C) for 1–2 hours.

    • Monitoring: TLC should show the disappearance of the intermediate and the appearance of the UV-active vinyl ketone (often fluorescent).

  • Workup: Cool the mixture to RT. Pour into ice-water (100 mL) .

    • Observation: The product typically precipitates as a solid or separates as an oil.[1]

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine.[1] Dry over MgSO₄.[1]

  • Purification: Remove solvent in vacuo. If the product is an oil, it can be distilled under high vacuum. If solid, recrystallize from ethanol/hexane.

Mechanistic Insights

Understanding the mechanism ensures effective troubleshooting.[1]

Mechanism Acylium 1. Activation: Acyl Chloride + AlCl3 → [R-C≡O]+ AlCl4- SigmaComplex 2. EAS Attack: Toluene attacks Acylium Ion (Para-selective due to steric/electronic) Acylium->SigmaComplex Intermed 3. Intermediate Formed: 3-Chloro-1-(4-methylphenyl)propan-1-one SigmaComplex->Intermed Enolate 4. Deprotonation: Base removes acidic α-proton → Enolate formation Intermed->Enolate + Base (NaOAc) Elimination 5. Elimination: Chloride expulsion (E1cB-like) → C=C Bond Formation Enolate->Elimination Final Final Product: 1-(4-Methylphenyl)prop-2-en-1-one Elimination->Final

Figure 2: Mechanistic flow from activation to elimination.[1]

Key Mechanistic Points:

  • Regioselectivity: The methyl group on toluene is an ortho/para director.[1] However, the bulky Friedel-Crafts complex heavily favors the para position (steric hindrance at ortho), typically yielding >90% para-isomer.

  • Elimination Type: The carbonyl group increases the acidity of the

    
    -protons (adjacent to the carbonyl), facilitating removal by a weak base like acetate. The mechanism often leans towards E1cB (Elimination Unimolecular conjugate Base) rather than pure E2, due to the stabilizing effect of the enolate intermediate.
    

Safety & Handling

  • Aluminum Chloride (AlCl₃): Reacts violently with water, releasing HCl gas.[1] Handle in a fume hood. Quench carefully.

  • 3-Chloropropionyl Chloride: Corrosive and lachrymator.[1] Causes severe skin and eye burns.[1]

  • 1-(4-Methylphenyl)prop-2-en-1-one (Product): As an

    
    -unsaturated ketone, it is a Michael acceptor .[1] It can alkylate DNA/proteins.[1]
    
    • Hazard: Potential skin sensitizer and irritant.[1]

    • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

    • Waste: Treat all waste streams with base (NaOH) to destroy the Michael acceptor capability before disposal if required by local regulations.[1]

References

  • Friedel-Crafts Acylation Mechanism & Reagents

    • Sigma-Aldrich.[1] Friedel–Crafts Acylation Mechanism and Protocols. Retrieved from [1]

  • Synthesis of Propiophenones via Friedel-Crafts

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for F-C acylation of toluene).

    • BenchChem.[1][2] Application Notes for Friedel-Crafts Acylation. Retrieved from

  • Elimin

    
    -Chloroketones: 
    
    • Chemistry LibreTexts.[1] Elimination Reactions: E1, E2, and E1cB. Retrieved from

  • Physical Properties & Characterization

    • National Institutes of Health (NIH) PubChem. 1-(4-Methylphenyl)prop-2-en-1-one Compound Summary. Retrieved from

Sources

Application Notes and Protocols for the Radical Polymerization of p-Tolyl Vinyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Poly(p-Tolyl Vinyl Ketone)

Poly(aryl vinyl ketones) represent a unique class of polymers characterized by the presence of a carbonyl group directly attached to the polymer backbone. This structural feature imparts distinctive properties, most notably photosensitivity, which allows for controlled degradation upon exposure to ultraviolet (UV) radiation.[1][2] This photodegradability makes them highly valuable materials in applications requiring controlled release, such as in drug delivery systems, as well as in the development of photoresists and degradable plastics. p-Tolyl vinyl ketone, as a monomer, offers the potential to create polymers with tailored thermal and mechanical properties, influenced by the presence of the tolyl group. This guide provides a comprehensive overview and detailed protocols for the successful radical polymerization of p-tolyl vinyl ketone.

I. Foundational Principles of Radical Polymerization

Radical polymerization is a chain reaction process involving three key stages: initiation, propagation, and termination. The process is initiated by the generation of free radicals from an initiator molecule, which then react with monomer units to form a growing polymer chain.[3]

A. Initiation: The Spark of the Reaction

The initiation stage involves the generation of active radical species. Azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), are commonly employed as thermal initiators. When heated, AIBN decomposes to form two cyanoisopropyl radicals and nitrogen gas. These radicals then attack the vinyl group of a p-tolyl vinyl ketone monomer, initiating the polymerization process. The choice of initiator is critical, with AIBN being favored over peroxides like benzoyl peroxide for the polymerization of some vinyl ketones due to its efficiency.[4]

B. Propagation: Building the Polymer Chain

During propagation, the newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly increasing the length of the polymer chain. The rate of propagation is influenced by factors such as monomer concentration, temperature, and the nature of the solvent.

C. Termination: Concluding the Growth

The growth of polymer chains is terminated by various mechanisms, including the combination of two growing chains or disproportionation. Chain transfer to a solvent, monomer, or polymer can also lead to the termination of one chain and the initiation of another, which can influence the molecular weight of the resulting polymer.[5]

II. Experimental Protocols for the Radical Polymerization of p-Tolyl Vinyl Ketone

Two primary methods for the radical polymerization of p-tolyl vinyl ketone are presented here: bulk polymerization and solution polymerization. The choice between these methods will depend on the desired polymer properties and the scale of the reaction.

A. Materials and Reagents

A summary of the key components for the polymerization reactions is provided in the table below.

ComponentFunctionMolar Mass ( g/mol )Key Considerations
p-Tolyl Vinyl KetoneMonomer146.19Should be purified prior to use to remove inhibitors.
2,2'-Azobis(isobutyronitrile) (AIBN)Thermal Initiator164.21Decomposes upon heating to generate radicals.
TolueneSolvent92.14A solvent with a low chain transfer effect is preferable.[5]
1,4-DioxaneSolvent88.11An alternative solvent for solution polymerization.[6]
MethanolNon-solvent32.04Used for the precipitation and purification of the polymer.
B. Protocol 1: Bulk Polymerization

Bulk polymerization is carried out in the absence of a solvent, which can lead to a high rate of polymerization and a high-purity polymer. However, controlling the reaction temperature can be challenging due to the exothermic nature of the polymerization.

Step-by-Step Procedure:

  • Monomer Purification: Purify the p-tolyl vinyl ketone monomer by passing it through a short column of basic alumina to remove any inhibitors.

  • Reaction Setup: In a glass ampule, combine the purified p-tolyl vinyl ketone and AIBN (0.1-1.0 mol% relative to the monomer).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Sealing and Polymerization: Seal the ampule under vacuum or an inert atmosphere (e.g., argon) and place it in a preheated oil bath at 80 °C.[4][6]

  • Reaction Monitoring: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Termination and Isolation: After the desired reaction time (typically several hours to a day), cool the ampule to room temperature and carefully open it.

  • Purification: Dissolve the resulting solid polymer in a suitable solvent such as tetrahydrofuran (THF) or chloroform. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent like methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

C. Protocol 2: Solution Polymerization

Solution polymerization offers better temperature control compared to bulk polymerization and results in a polymer solution that can be used directly for some applications. The choice of solvent is crucial, as it can affect the molecular weight of the polymer through chain transfer reactions.[5][7]

Step-by-Step Procedure:

  • Monomer and Solvent Purification: Purify the p-tolyl vinyl ketone monomer as described for bulk polymerization. Use freshly distilled, anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve the purified p-tolyl vinyl ketone in the chosen solvent.

  • Initiator Addition: Add the desired amount of AIBN (0.1-1.0 mol% relative to the monomer) to the solution.

  • Degassing: Bubble an inert gas (e.g., argon or nitrogen) through the solution for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 80 °C with continuous stirring under an inert atmosphere.[4][6]

  • Reaction Monitoring: Monitor the conversion of the monomer over time by taking small aliquots of the reaction mixture and analyzing them using techniques such as ¹H NMR spectroscopy.

  • Termination and Isolation: After achieving the desired conversion, cool the reaction mixture to room temperature.

  • Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

  • Drying: Collect the purified polymer by filtration and dry it under vacuum.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer p-Tolyl Vinyl Ketone Purify_Monomer Purify Monomer Monomer->Purify_Monomer Initiator AIBN Combine Combine Reactants Initiator->Combine Solvent Solvent (for solution polymerization) Solvent->Combine Purify_Monomer->Combine Degas Degas (Freeze-Pump-Thaw or Inert Gas Purge) Combine->Degas Heat Heat to 80 °C Degas->Heat Precipitate Precipitate in Non-Solvent (e.g., Methanol) Heat->Precipitate Filter Filter Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Poly(p-tolyl vinyl ketone) Poly(p-tolyl vinyl ketone) Dry->Poly(p-tolyl vinyl ketone)

Figure 1: Workflow for the radical polymerization of p-tolyl vinyl ketone.

III. Characterization of Poly(p-tolyl vinyl ketone)

The synthesized poly(p-tolyl vinyl ketone) should be characterized to determine its structure, molecular weight, and molecular weight distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer. The disappearance of the vinyl proton signals from the monomer and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization.[8]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups in the polymer, such as the carbonyl group.

IV. Discussion and Mechanistic Insights

The choice of reaction conditions has a significant impact on the outcome of the polymerization.

  • Initiator Concentration: A higher initiator concentration generally leads to a faster rate of polymerization but results in a lower average molecular weight.[4] This is because a higher concentration of radicals leads to a greater number of growing chains that terminate at shorter lengths.

  • Temperature: The reaction temperature affects the rate of initiator decomposition and the rate of propagation. A temperature of around 80 °C is often optimal for AIBN-initiated polymerizations, providing a suitable rate of radical generation.[4][6]

  • Solvent Selection: The solvent can influence the polymerization through chain transfer reactions, where a growing polymer radical abstracts an atom (usually hydrogen) from a solvent molecule.[5] This terminates the growing chain and creates a new radical on the solvent molecule, which may or may not be able to initiate a new polymer chain. Solvents with high chain transfer constants will lead to polymers with lower molecular weights. Aromatic solvents like toluene generally have low chain transfer constants and are good choices for achieving higher molecular weights.[5]

  • Controlled Radical Polymerization: For applications requiring well-defined polymer architectures with narrow molecular weight distributions, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed.[2][9][10][11] These methods offer greater control over the polymerization process compared to conventional free radical polymerization.

V. Safety Precautions

  • p-Tolyl vinyl ketone and the solvents used are flammable and may be toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • The degassing of the reaction mixture using the freeze-pump-thaw method should be performed with caution to avoid implosion of the glass ampule.

By following these detailed protocols and considering the underlying scientific principles, researchers can successfully synthesize poly(p-tolyl vinyl ketone) with desired properties for a wide range of applications in materials science and drug development.

References

  • Does solvent plays an important role in free radical polymerization? If yes how and if no Y? (2016-09-20). Retrieved from [Link]

  • Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. (2022-12-20). Polymers, 15(1), 5. Retrieved from [Link]

  • Construction of aromatic-rich carbon polymer skeletons using aryl vinyl ketones. (2025-03-24). Retrieved from [Link]

  • Controlled radical polymerization of vinyl ketones using visible light. (2017). Polymer Chemistry, 8(21), 3351-3356. Retrieved from [Link]

  • Influence of solvent on free radical polymerization of vinyl compounds. (2014-01). Retrieved from [Link]

  • EXPERIMENTAL STUDY OF LIVING FREE RADICAL POLYMERIZATION USING TRIFUNCTIONAL INITIATOR AND POLYMERIZATION MEDIATED BY NITROXIDES. Retrieved from [Link]

  • Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation. (2017-07-15). Macromolecular Rapid Communications, 38(14). Retrieved from [Link]

  • Anionic polymerization of phenyl vinyl ketone initiated with a model compound possessing the same structure as the growing chain end. (1974). Journal of Polymer Science: Polymer Chemistry Edition, 12(1), 15-24. Retrieved from [Link]

  • UV-degradable poly(phenyl vinyl ketone) particles produced by polymerisation-induced self-assembly in ethanol or water. (2021). Polymer Chemistry, 12(10), 1476-1487. Retrieved from [Link]

  • Anionic Polymerization of Vinyl Ketones. (2025-08-05). Retrieved from [Link]

  • Controlled radical polymerization of vinyl ketones using visible light. (2017). Polymer Chemistry, 8(21), 3351-3356. Retrieved from [Link]

  • Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation. (2017-07-15). Macromolecular Rapid Communications, 38(14). Retrieved from [Link]

  • Photochemistry of ketone polymers. 18. Effects of solvent, ketone content, and ketone structure on the photolysis of styrene-vinyl aromatic ketone copolymers. (1993-08-01). Macromolecules, 26(17), 4475-4481. Retrieved from [Link]

  • Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. (2022-12-20). Retrieved from [Link]

  • Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization and Postpolymerization Modification: Sequence-Oriented Photodegradation in the Bulk State. (2025-10-15). Journal of the American Chemical Society, 137(40), 12928-12937. Retrieved from [Link]

  • New coordination polymers. Part 1.—Novel synthesis of poly(vinyl ketone) and characterization as chelating agent. (1995). Journal of Materials Chemistry, 5(2), 263-266. Retrieved from [Link]

  • Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. (2022-12-20). Polymers, 15(1), 5. Retrieved from [Link]

  • Tuning Molecular Weight Distributions of Vinylketone- based Polymers using RAFT Photopolymerization and UV Photodegradation. Retrieved from [Link]

  • (PDF) Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. (2022-12-15). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4'-Methylacrylophenone by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4'-methylacrylophenone via vacuum distillation. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 4'-methylacrylophenone and why is its purification by distillation critical?

4'-Methylacrylophenone is an aromatic ketone containing a vinyl group, making it a valuable monomer for the synthesis of specialty polymers and a precursor in various organic syntheses. Purification is essential to remove impurities such as starting materials, reaction byproducts, or inhibitors from synthesis, which could adversely affect subsequent polymerization reactions or synthetic steps. Vacuum distillation is the preferred method because the compound has a high boiling point at atmospheric pressure and, more critically, is susceptible to thermally induced polymerization.

Q2: What are the key physical properties of 4'-methylacrylophenone relevant to its distillation?
PropertyEstimated Value / CharacteristicSignificance for Distillation
Molecular Formula C₁₀H₁₀O-
Molecular Weight 146.19 g/mol Influences boiling point.
Appearance Clear to pale yellow liquid[1]A significant color change during distillation may indicate decomposition or polymerization.
Boiling Point (Atmospheric) >230 °C (estimated)Distillation at this temperature would likely cause rapid polymerization and decomposition.
Boiling Point (Vacuum) See Table 1 belowLowering the pressure significantly reduces the required temperature, preserving the molecule's integrity.
Thermal Stability Unstable at high temperaturesProne to spontaneous, exothermic polymerization when heated.[2]
Q3: Why is vacuum distillation the required method for this compound?

Vacuum distillation lowers the boiling point of a liquid by reducing the ambient pressure. For a thermally sensitive compound like 4'-methylacrylophenone, this is paramount. Attempting to distill it at atmospheric pressure (approx. 760 mmHg) would require temperatures high enough to initiate rapid, and potentially uncontrolled, polymerization. By distilling under vacuum, the purification can be achieved at a significantly lower temperature, minimizing the risk of product loss and ensuring the purity of the final distillate.[3]

Q4: What is the primary risk during distillation, and how can it be mitigated?

The most significant risk is the unintentional polymerization of the monomer in the distillation flask, column, or condenser.[4][5] This is an exothermic process that can result in the formation of a solid polymer, leading to product loss, difficult-to-clean glassware, and potentially dangerous pressure buildup.

Mitigation Strategy: Use of Polymerization Inhibitors It is imperative to add a polymerization inhibitor to the crude 4'-methylacrylophenone before heating.

  • Liquid-Phase Inhibitors: These are non-volatile and remain in the distillation pot. Examples include phenothiazine or hydroquinone-based inhibitors like p-methoxyphenol (MEHQ). They work by scavenging free radicals that initiate polymerization. A typical concentration ranges from 25 to 500 ppm.[5][6]

  • Vapor-Phase Inhibitors: Since the distillate vapor is uninhibited, polymerization can occur in the condenser.[4][5] For high-purity work, introducing a vapor-phase inhibitor like nitric oxide or ensuring a very slow stream of air (oxygen) can be effective, as oxygen can act as an inhibitor for some acrylic monomers.[7] However, for most lab-scale distillations, a properly managed liquid-phase inhibitor is sufficient.

Q5: What are the essential safety precautions for this procedure?
  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate protective gloves.[1]

  • Ventilation: Conduct the distillation in a well-ventilated fume hood.[3]

  • Handling: 4'-methylacrylophenone and its analogs are considered harmful if swallowed and may cause skin and eye irritation.[8][9][10] Avoid contact and inhalation.

  • Glassware Inspection: Before starting, meticulously inspect all glassware for cracks or star fractures. Flawed glassware can implode under vacuum.[11]

  • System Shutdown: Always cool the distillation flask to room temperature before reintroducing air into the system. This prevents the hot residue from reacting with atmospheric oxygen and avoids thermal shock to the glassware.[3][11]

Section 2: Step-by-Step Experimental Protocol

This protocol outlines a standard laboratory-scale vacuum distillation of 4'-methylacrylophenone.

Apparatus Setup
  • Glassware: Use a two- or three-neck round-bottom flask as the distillation pot, a Claisen adapter, a short-path distillation head with a thermometer, a condenser, and a receiving flask (a "cow"-type receiving flask is recommended for collecting multiple fractions).[11][12]

  • Stirring: Place a magnetic stir bar in the distillation flask. Do not use boiling chips , as they are ineffective under vacuum.[3][11]

  • Joints: Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal. An improper seal is a common cause of failure to achieve a good vacuum.[11][13]

  • Vacuum Connection: Connect the vacuum adapter to a vacuum trap, which is then connected to the vacuum source (e.g., a vacuum pump or water aspirator) using thick-walled vacuum tubing. The trap protects the pump from corrosive vapors.[11]

Preparation
  • Charge the Flask: Add the crude 4'-methylacrylophenone to the distillation flask, filling it to no more than two-thirds of its capacity to prevent bumping.

  • Add Inhibitor: Add a liquid-phase polymerization inhibitor (e.g., 200 ppm of p-methoxyphenol) to the crude material and swirl to dissolve.

  • Assemble: Complete the assembly of the distillation apparatus within a fume hood. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

Distillation Procedure
  • Start Stirring: Begin stirring the solution at a moderate, consistent rate.

  • Apply Vacuum: Turn on the vacuum source and allow the pressure in the system to stabilize. Address any audible hissing sounds, which indicate leaks.[11]

  • Apply Heat: Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle.

  • Collect Fractions: As the liquid begins to boil, observe the temperature. Collect a small forerun fraction, which may contain volatile impurities. Once the temperature stabilizes, switch to a clean receiving flask to collect the main product fraction. Record the stable temperature and the pressure.

  • Monitor: Do not distill to dryness. Always leave a small amount of residue in the distillation flask.[3]

Shutdown and Product Collection
  • Cool Down: Remove the heating mantle and allow the distillation flask to cool to room temperature. A cool water bath can be used to accelerate this process.[3]

  • Vent the System: Slowly and carefully reintroduce air into the apparatus by opening a stopcock or removing the tubing from the vacuum adapter.[11]

  • Turn Off Vacuum: Once the system is at atmospheric pressure, turn off the vacuum pump.

  • Disassemble: Disassemble the apparatus and transfer the purified product to a clean, labeled storage container. It is advisable to add a small amount of inhibitor to the purified product if it is to be stored.

Section 3: Troubleshooting Guide

Problem: I can't achieve a good vacuum.
  • Possible Cause: Leaks in the system are the most common culprit.[14]

  • Solution:

    • Check that all ground-glass joints are properly greased and seated.

    • Ensure the vacuum tubing is thick-walled and has no cracks.

    • Verify that the vacuum pump is functioning correctly (e.g., check the oil level and quality in a rotary vane pump or the water flow rate of an aspirator).[12]

    • Inspect all glassware for hairline cracks that may not be obvious at first glance.

Troubleshooting Poor Vacuum start Poor Vacuum Achieved q1 Are all joints properly greased & sealed? start->q1 a1 Re-grease and reassemble joints. q1->a1 No q2 Is glassware free of cracks/defects? q1->q2 Yes a1->q1 a2 Inspect all glassware. Replace if necessary. q2->a2 No q3 Is vacuum source (pump/aspirator) working? q2->q3 Yes a2->q2 a3 Check pump oil/belt. Check aspirator water flow. q3->a3 No end_ok Problem Solved q3->end_ok Yes a3->q3

Caption: Troubleshooting workflow for diagnosing vacuum leaks.

Problem: The compound is bumping violently.
  • Possible Cause: Uneven boiling due to the absence of nucleation sites under vacuum.

  • Solution:

    • Ensure a magnetic stir bar is present and that the stir plate is on and functioning correctly. Vigorous stirring is essential for smooth boiling under vacuum.[11]

    • A Claisen adapter in the setup helps to contain any material that bumps up from the flask.[11]

    • Reduce the heating rate. Overheating can exacerbate bumping.

Problem: The material in the distillation pot has solidified or turned into a thick gel.
  • Possible Cause: Polymerization has occurred.

  • Solution:

    • This is often irreversible for the current batch. The primary goal is a safe shutdown. Immediately remove the heat source and allow the system to cool completely before venting.

    • For future runs:

      • Confirm that a polymerization inhibitor was added before heating.

      • Consider using a slightly higher concentration of inhibitor or a different type.

      • Attempt the distillation at a lower pressure (higher vacuum) to further reduce the required temperature.

      • Check for air leaks. A slow leak can introduce oxygen, which, while sometimes acting as an inhibitor, can also initiate certain polymerization pathways.

Problem: The distillation is very slow, or the compound is just refluxing instead of distilling over.
  • Possible Cause: Insufficient energy to get the vapor over the condenser or a vacuum that is too high for the applied temperature.

  • Solution:

    • Slowly and incrementally increase the temperature of the heating mantle.

    • Improve the insulation of the distillation column and head by wrapping them with glass wool or aluminum foil. This helps maintain the vapor temperature required to pass into the condenser.[11]

    • Ensure your vacuum level is appropriate for the desired boiling point (see Table 1).

Section 4: Data Summary

Table 1: Estimated Boiling Point of 4'-Methylacrylophenone at Various Pressures

These values are estimated based on the atmospheric boiling point of the similar compound 4'-methylacetophenone (222-226 °C)[15] and standard pressure-temperature nomographs. Actual values should be determined empirically.

Pressure (mmHg / Torr)Estimated Boiling Point (°C)
20120 - 128
10105 - 115
590 - 100
275 - 85
165 - 75

References

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 4'-Methylacetophenone, 95%. [Link]

  • Wako Pure Chemical Industries. What is high performance polymerization inhibitor?. [Link]

  • Costantini, M., & Corbel, J. (1990). Inhibition of polymerization during distillation of monomers. (CA2002893A1).
  • Costantini, M., & Corbel, J. (1989). Inhibition of polymerization during distillation of monomers. (EP 0301879 A2). European Patent Office. [Link]

  • CPAchem. (2023, April 19). Safety data sheet - 4'-methylacetophenone. [Link]

  • Rolland, H., & Schweitzer, D. (2001). Process for stabilizing acrylic monomers. (FR2814741A1).
  • Kramer, J. (2010). Polymerization inhibitor composition and method of inhibiting polymerization of distillable monomers. (WO2010096512A1).
  • Nichols, L. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. [Link]

  • PubChem. 4'-Chloro-3'-methylacetophenone. National Center for Biotechnology Information. [Link]

  • Oregon State University. (2000, January 13). Vacuum Distillation. [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024, October 14). What are the physical properties of 4′-Methylpropiophenone, such as boiling point and solubility?. [Link]

  • Organic Syntheses. Dimethyldioxirane. [Link]

  • Lisa Nichols. (2022, April 8). Vacuum Distillation. YouTube. [Link]

  • Reddit. (2022, March 18). Why is my vacuum distillation not working?. r/chemistry. [Link]

  • Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system?. [Link]

  • Langler, R. F. (2006). A technique for high recoveries from vacuum distillations. ResearchGate. [Link]

  • Cheméo. Chemical Properties of 4'-Methylpropiophenone (CAS 5337-93-9). [Link]

  • Gmoser, R., et al. (2017). Optimisation of ambient temperature vacuum distillation technique for the characterisation of volatile compounds in mushrooms. International Food Research Journal. [Link]

  • The Schlenk Line Survival Guide. (2020, April 2). Dynamic Vacuum Distillation. [Link]

  • PubChem. 4-Isopropylacetophenone. National Center for Biotechnology Information. [Link]

  • PubChem. p-METHYLACETOPHENONE. National Center for Biotechnology Information. [Link]

  • Pugh, C., & Schrock, R. R. (1992). Synthesis of Side Chain Liquid Crystal Polymers by Living Ring Opening Metathesis Polymerization. DTIC. [Link]

  • Zhang, Y., et al. (2023). Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. MDPI. [Link]

  • Gerasimov, A. D., et al. (2023). Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. PMC. [Link]

  • The Royal Society of Chemistry. Understanding the ring-opening polymerisation of 1,3-dioxolan-4-ones. [Link]

  • Polymer Science. (2026, January 31). Ziegler-Natta and Metallocene catalysts for olefin polymerization. YouTube. [Link]

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Validation & Comparative

Diagnostic IR Signatures: 4'-Methylacrylophenone vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of 4'-methylacrylophenone, specifically focusing on the diagnostic carbonyl (C=O) stretch. It compares this target compound against key structural analogs to assist researchers in purity assessment, reaction monitoring, and structural validation.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Quality Control Scientists

Executive Summary: The Spectral Fingerprint

In the characterization of aromatic enones, the carbonyl stretch is the definitive "anchor signal." For 4'-methylacrylophenone (1-(4-methylphenyl)prop-2-en-1-one), this signal appears as a strong, sharp band in the 1660–1665 cm⁻¹ region.

This frequency is distinctively lower than that of saturated aryl ketones (~1685 cm⁻¹) and simple aliphatic ketones (~1715 cm⁻¹) due to the dual conjugation effect : the carbonyl group is conjugated with both the electron-rich p-tolyl ring and the vinyl double bond. This guide compares 4'-methylacrylophenone against its saturated analog (4'-methylpropiophenone) and its unsubstituted parent (acrylophenone) to validate its identity.

Technical Deep Dive: The Physics of the Shift

The precise position of the C=O stretch is governed by the bond order, which is reduced by electron delocalization. 4'-Methylacrylophenone exhibits a "perfect storm" of delocalization factors that lower the wavenumber:

  • Primary Conjugation (Vinyl Group): The

    
    -unsaturation allows 
    
    
    
    -electron delocalization between the C=C and C=O bonds, significantly lowering the force constant of the carbonyl bond.
  • Secondary Conjugation (Aryl Ring): The phenyl ring provides further conjugation.

  • Substituent Effect (Hyperconjugation): The para-methyl group acts as a weak Electron Donating Group (EDG). Through inductive effects and hyperconjugation, it pushes electron density into the aromatic ring and subsequently toward the carbonyl oxygen. This increases the single-bond character of the C=O group more than in unsubstituted acrylophenone.

Visualization: Conjugation Pathway

The following diagram illustrates the electron flow responsible for the lowered frequency.

ConjugationPath Methyl 4-Methyl Group (Electron Donor) Ring Phenyl Ring (Conduit) Methyl->Ring +I / Hyperconjugation Carbonyl Carbonyl (C=O) (Electron Acceptor) Ring->Carbonyl Resonance Result Result: Lowered Bond Order (1660-1665 cm⁻¹) Carbonyl->Result Vinyl Vinyl Group (C=C) (Conjugated System) Vinyl->Carbonyl π-Conjugation

Figure 1: Electron density flow in 4'-methylacrylophenone. The convergence of the vinyl and aryl conjugation pathways on the carbonyl oxygen reduces the bond order, lowering the vibrational frequency.

Comparative Performance Guide

To validate the identity of 4'-methylacrylophenone, it must be benchmarked against "Alternative" structures that might be present as impurities (e.g., the saturated starting material) or related analogs.

Table 1: Comparative Carbonyl Shift Analysis
CompoundStructure TypeC=O Wavenumber (cm⁻¹)*Key Spectral Differentiator
4'-Methylacrylophenone Aryl Enone (Target) 1660 – 1665 Lowest Frequency. Strong intensity.[1] Presence of C=C stretch ~1610–1630 cm⁻¹.
Acrylophenone Aryl Enone (Unsubstituted)1665 – 1670Slightly higher than target due to lack of methyl EDG.
4'-Methylpropiophenone Saturated Aryl Ketone1680 – 1685Distinct Shift (+20 cm⁻¹). Indicates loss of vinyl conjugation (saturation).
4'-Methylacetophenone Methyl Aryl Ketone1684Similar to propiophenone; distinguishes by fingerprint region.
Acetone Aliphatic Ketone (Ref)1715Standard reference; lacks all conjugation.

*Note: Values are approximate for liquid film or non-polar solvent (CCl₄). Solid-state (KBr) spectra may show slightly lower values due to lattice effects.

Analysis of Alternatives
  • Vs. Saturated Precursor (4'-Methylpropiophenone): If your synthesis involves the elimination of a leaving group to form the double bond, the disappearance of the 1685 cm⁻¹ peak and the emergence of the 1662 cm⁻¹ peak is the primary metric of reaction completion.

  • Vs. Unsubstituted Analog (Acrylophenone): The 4-methyl group introduces a subtle redshift (~2–5 cm⁻¹) compared to acrylophenone. While small, this shift is reproducible and confirms the integrity of the para-substitution.

Experimental Protocol: Ensuring Data Integrity

To replicate the values cited above, a standardized protocol is required. Solvent choice significantly impacts carbonyl frequencies due to hydrogen bonding.

Method: Liquid Film / ATR (Attenuated Total Reflectance)

This is the preferred method for oils and low-melting solids like 4'-methylacrylophenone.

  • Instrument Calibration: Run a background scan (air) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O lines.

  • Sample Application:

    • Place 1 drop of the neat liquid (or a small crystal if solid) onto the diamond/ZnSe crystal of the ATR module.

    • Apply pressure using the anvil to ensure intimate contact.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.

  • Data Processing: Apply baseline correction if necessary. Do not smooth the data aggressively, as this can obscure the fine splitting between the C=O and C=C bands.

Critical Control: Solvent Effects

If measuring in solution, be aware of the "Solvent Shift":

  • Non-polar (CCl₄, Hexane): Values will align with Table 1 (~1665 cm⁻¹).

  • Polar/Protic (CHCl₃, Methanol): The C=O band will shift to lower wavenumbers (e.g., 1650–1655 cm⁻¹) due to hydrogen bonding with the solvent. Always report the solvent used.

References

  • NIST Chemistry WebBook. 1-Propanone, 1-phenyl- (Acrylophenone) IR Spectrum. National Institute of Standards and Technology.[2][3] [Link]

  • NIST Chemistry WebBook. 4'-Methylpropiophenone IR Spectrum.[2] National Institute of Standards and Technology.[2][3] [Link]

  • Michigan State University. Infrared Spectroscopy: Carbonyl Compounds and Conjugation Effects. [Link][3][4][5][6]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Enones and Aryl Ketones. [Link]

Sources

Introduction: The Analytical Imperative for Aromatic Vinyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Pattern of p-Tolyl Vinyl Ketone

p-Tolyl vinyl ketone (4-methyl-1-phenylprop-2-en-1-one) is a member of the α,β-unsaturated ketone family, a class of compounds that serve as valuable synthons in organic chemistry and are found in various natural and industrial products. Its unique structure, comprising a tolyl moiety, a carbonyl group, and a vinyl group, presents a distinct analytical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the definitive technique for its identification and quantification. An understanding of its fragmentation pattern is not merely academic; it is essential for researchers in drug development, materials science, and quality control to unambiguously distinguish it from isomers and impurities.

This guide provides a senior-level perspective on the EI-induced fragmentation of p-tolyl vinyl ketone, grounded in the fundamental principles of mass spectrometry. We will dissect its fragmentation cascade, compare it with structurally similar alternatives, and provide a robust, field-tested experimental protocol for its analysis.

The Electron Ionization Fragmentation Cascade of p-Tolyl Vinyl Ketone

Upon injection into the GC-MS, the p-tolyl vinyl ketone molecule is subjected to a high-energy electron beam (typically 70 eV), which dislodges an electron to form an energetically unstable molecular ion (M•+).[1] The subsequent fragmentation of this ion is a highly predictable process governed by the relative stabilities of the resulting cations and neutral radical losses. The dominant pathways are driven by the presence of the carbonyl group and the aromatic ring.

The primary and most significant fragmentation event for aromatic ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[2][3] This occurs for two reasons: the presence of a non-bonding electron pair on the oxygen atom stabilizes the adjacent positive charge, and the cleavage results in the formation of a highly stable acylium ion.

  • Primary α-Cleavage (Major Pathway): The cleavage of the bond between the carbonyl carbon and the vinyl group results in the loss of a vinyl radical (•CH=CH₂). This pathway is highly favored as it forms the resonance-stabilized p-toluoyl cation at m/z 119 . Due to its exceptional stability, this fragment is predicted to be the base peak in the mass spectrum.

  • Secondary Fragmentation: The p-toluoyl cation (m/z 119) can undergo a subsequent neutral loss of carbon monoxide (CO), a characteristic fragmentation of acylium ions, to yield the tolyl cation at m/z 91 .[4] This tolyl cation often rearranges to the highly stable tropylium ion, a common fragment in compounds containing a benzyl group.[3]

  • Alternative α-Cleavage (Minor Pathway): Cleavage of the bond between the carbonyl carbon and the tolyl ring can also occur, leading to the loss of a tolyl radical (•C₇H₇) and the formation of the vinyl acylium ion ([CH₂=CHCO]⁺) at m/z 55.

The proposed fragmentation pathway is visualized below.

G M p-Tolyl Vinyl Ketone Molecular Weight: 146.19 M_ion Molecular Ion (M•+) m/z = 146 M->M_ion Electron Ionization (-e⁻) frag_119 p-Toluoyl Cation (Base Peak) m/z = 119 M_ion->frag_119 α-cleavage (-•CH=CH₂) frag_55 Vinyl Acylium Ion m/z = 55 M_ion->frag_55 α-cleavage (-•C₇H₇) frag_91 Tolyl / Tropylium Cation m/z = 91 frag_119->frag_91 Neutral Loss (-CO)

Caption: Predicted EI fragmentation pathway for p-tolyl vinyl ketone.

Comparative Analysis: Distinguishing p-Tolyl Vinyl Ketone from Alternatives

The true power of mass spectrometry lies in its ability to differentiate between structurally similar compounds. While GC retention time provides one layer of separation, the mass spectrum is the definitive fingerprint. Below is a comparison of the expected fragmentation of p-tolyl vinyl ketone with its structural isomers and a related, simpler vinyl ketone.

CompoundMolecular WeightKey Fragment Ions (m/z) & InterpretationDistinguishing Features
p-Tolyl Vinyl Ketone 146146 (M•+) : Molecular Ion119 : [CH₃C₆H₄CO]⁺ (Base Peak)91 : [C₇H₇]⁺The m/z 119 base peak is highly characteristic of the p-toluoyl structure.
o-Tolyl Vinyl Ketone 146146 (M•+) : Molecular Ion119 : [CH₃C₆H₄CO]⁺ (Base Peak)91 : [C₇H₇]⁺Mass spectrum is nearly identical to the p-isomer. Differentiation relies almost exclusively on chromatographic separation (retention time).
m-Tolyl Vinyl Ketone 146146 (M•+) : Molecular Ion119 : [CH₃C₆H₄CO]⁺ (Base Peak)91 : [C₇H₇]⁺Mass spectrum is nearly identical to the p-isomer. Differentiation relies almost exclusively on chromatographic separation (retention time).
Methyl Vinyl Ketone [5]7070 (M•+) : Molecular Ion55 : [M-CH₃]⁺ or [CH₂=CHCO]⁺43 : [CH₃CO]⁺ (Base Peak)Lacks the aromatic fragments (m/z 119, 91). The base peak at m/z 43 (acetyl cation) clearly indicates a methyl ketone structure.
Chalcone (Phenyl Vinyl Ketone) 208208 (M•+) : Molecular Ion105 : [C₆H₅CO]⁺ (Base Peak)77 : [C₆H₅]⁺The base peak is the benzoyl cation (m/z 105) instead of the toluoyl cation (m/z 119), directly reflecting the absence of the methyl group.[6][7]

This comparison underscores a critical concept in GC-MS: while mass spectrometry is excellent at identifying compound classes, chromatography is indispensable for resolving isomers which often yield nearly identical fragmentation patterns.

A Validated Experimental Protocol for GC-MS Analysis

This section details a robust, self-validating methodology for the analysis of p-tolyl vinyl ketone. The rationale behind each parameter is provided to ensure technical clarity and reproducibility.

Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Interpretation prep Prepare 100 µg/mL solution of p-tolyl vinyl ketone in Dichloromethane inject Inject 1 µL into GC Inlet prep->inject separate Chromatographic Separation (DB-5ms Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analysis (m/z 40-300) ionize->detect tic Identify Peak in Total Ion Chromatogram (TIC) detect->tic spectrum Extract Mass Spectrum tic->spectrum compare Compare with Reference Spectra & Theoretical Fragmentation spectrum->compare confirm Confirm Identification compare->confirm

Caption: Standard workflow for the GC-MS analysis of p-tolyl vinyl ketone.

Instrumentation and Parameters
ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible chromatographic performance.
MS System Agilent 5977 or equivalentA standard quadrupole mass spectrometer with sufficient sensitivity and mass range.
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity column ideal for separating a wide range of non-polar to moderately polar compounds like aromatic ketones.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without causing thermal degradation.
Injection Mode Split (50:1 ratio)Prevents column overloading and ensures sharp, symmetrical peaks for a relatively concentrated standard.
Injection Volume 1 µLA standard volume that balances sensitivity with the prevention of system contamination.
Carrier Gas Helium, constant flow at 1.2 mL/minAn inert gas that provides good chromatographic efficiency and is compatible with most mass spectrometers.
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)A robust general-purpose program that ensures good separation from potential solvent peaks and later-eluting compounds.
MS Transfer Line 280 °CPrevents condensation of the analyte as it transfers from the GC column to the MS source.
Ion Source Temp. 230 °CStandard temperature for EI that promotes fragmentation while minimizing thermal degradation within the source.
Ionization Energy 70 eVThe industry standard for EI, providing reproducible fragmentation patterns that are comparable to library spectra (e.g., NIST).[8]
Mass Range m/z 40 - 300Adequately covers the molecular ion (m/z 146) and all expected significant fragments.
Trustworthiness & Self-Validation

The integrity of this protocol is ensured by its self-validating nature. The analysis of a certified reference standard of p-tolyl vinyl ketone serves as a positive control. The resulting data must meet two criteria for confirmation:

  • Retention Time Match: The chromatographic peak for the sample must appear at the same retention time as the standard, within a narrow tolerance window.

  • Mass Spectrum Match: The acquired mass spectrum must show the correct molecular ion (m/z 146) and the characteristic fragmentation pattern (base peak at m/z 119, significant ion at m/z 91), matching the reference spectrum.

Any deviation from these expected results immediately flags a potential issue with sample integrity, instrument performance, or the analytical method itself, demanding further investigation.

References

  • Tai, Y., Pei, S., Wan, J., Cao, X., & Pan, Y. (2006). Fragmentation Study of Protonated Chalcones by Atmospheric Pressure Chemical Ionization and Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000. [Link]

  • Raza, A. R., et al. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. Modern Chemistry & Applications, 4(173). [Link]

  • Saeed, A., et al. (2015). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). ResearchGate. [Link]

  • Kousar, S., et al. (2021). 18β-Glycyrrhetinic Acid Chalcones and Its Salts with Their Mass Fragmentation Pattern. Modern Chemistry & Applications, 9(3).
  • Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Shan, J., et al. (2018). The specific fragmentation process of chalcone flavonoids, take 2′,4′,4-trihydroxychalcone as an example. ResearchGate. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (General textbook reference, specific link not applicable). A summary of aromatic ketone fragmentation can be found in educational resources like .

  • NIST. (n.d.). Methyl vinyl ketone. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Biesaga, M., et al. (2021). Dissociative Photoionization of Methyl Vinyl Ketone−Thermochemical Anchors and a Drifting Methyl Group. The Journal of Physical Chemistry A, 125(4), 1039-1048. [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • JEOL USA, Inc. (2020). Using Pyrolysis GC-HRMS for the Integrated Analysis of a Vinyl Acetate Resin. AZoM. [Link]

Sources

Optimizing HPLC Method Development for 1-(4-Methylphenyl)prop-2-en-1-one Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Analytical Challenge

1-(4-Methylphenyl)prop-2-en-1-one (commonly known as 4'-methylacrylophenone) is a highly reactive α,β-unsaturated ketone (enone) utilized as a critical scaffold in chemical synthesis and peptide bioconjugation[1][2]. The molecule features a conjugated


-electron system extending from its p-tolyl ring through the carbonyl and vinyl groups. During synthesis—typically via Mannich reactions or Claisen-Schmidt condensations—closely related impurities such as positional isomers (e.g., meta-methyl derivatives) and unreacted precursors are frequently generated[1][3].

For drug development professionals and analytical scientists, developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound is paramount. This guide objectively compares the performance of traditional C18 stationary phases against Phenyl-Hexyl alternatives, providing a self-validating framework for robust purity analysis.

The Causality of Column Selection: C18 vs. Phenyl-Hexyl

The foundational step in method development is selecting a stationary phase that provides optimal selectivity (


).

The Limitation of C18: Standard Octadecyl-silane (C18) columns rely exclusively on hydrophobic (dispersive) interactions between the alkyl chain and the analyte[4][5]. Because positional isomers of 1-(4-Methylphenyl)prop-2-en-1-one possess nearly identical lipophilicity, a C18 column often fails to resolve these critical pairs, leading to peak co-elution and falsely inflated purity calculations[5].

The Phenyl-Hexyl Advantage: A Phenyl-Hexyl column introduces orthogonal selectivity. The unsubstituted phenyl ring on the silica surface acts as a


-donor/Lewis base, engaging in strong 

-

interactions with the highly delocalized

-electrons of the enone[6][7]. The hexyl spacer provides necessary flexibility and supplementary hydrophobic retention. This dual-mechanism approach allows the stationary phase to differentiate analytes based on subtle electronic and steric variations in the aromatic ring, rather than relying on hydrophobicity alone[4][7].

Mechanism Analyte Enone (Conjugated π-System) C18 C18 Phase Analyte->C18 Phenyl Phenyl-Hexyl Phase Analyte->Phenyl Int1 Hydrophobic Interactions C18->Int1 Int2 Hydrophobic + π-π Interactions Phenyl->Int2 Res1 Co-elution of Isomers Int1->Res1 Res2 Baseline Resolution Int2->Res2

Fig 1. Separation mechanisms of enones on C18 versus Phenyl-Hexyl stationary phases.

Step-by-Step Method Development Protocol

According to industry best practices, HPLC method development must follow a systematic progression to ensure reproducibility and robustness[8].

Workflow N1 1. Scouting N2 2. Optimization N1->N2 N3 3. Robustness N2->N3 N4 4. Validation N3->N4

Fig 2. Four-step HPLC method development workflow from scouting to validation.

Phase 1: Method Scouting

Objective: Screen primary column chemistries and organic modifiers to establish a baseline retention profile.

  • Column Selection: Install a C18 column (150 x 4.6 mm, 3.5 µm) and a Phenyl-Hexyl column of identical dimensions.

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% Formic Acid in MS-grade Water. Causality: Low pH suppresses residual silanol ionization on the silica support, preventing peak tailing of basic impurities, while keeping the enone neutral.

    • Organic (B): Methanol (MeOH). Causality: Methanol is a protic solvent that enhances

      
      -
      
      
      
      interactions on phenyl columns significantly better than Acetonitrile (MeCN), which can competitively bind to the aromatic stationary phase[7].
  • Gradient: Run a broad scouting gradient from 5% to 95% B over 20 minutes at 1.0 mL/min.

  • Detection: Set the Photodiode Array (PDA) detector to 254 nm, which is optimal for capturing the

    
     transitions of the conjugated aromatic system.
    
Phase 2: Method Optimization

Objective: Fine-tune the chromatographic parameters to achieve baseline resolution (


) for critical isomeric pairs.
  • Gradient Adjustment: Flatten the gradient slope around the elution time of the target enone. For 1-(4-Methylphenyl)prop-2-en-1-one, an optimized gradient of 40% to 70% B over 15 minutes maximizes selectivity (

    
    ).
    
  • Temperature Control: Set the column compartment to 25°C. Causality: Lower temperatures thermodynamically favor

    
    -
    
    
    
    interactions, amplifying the selectivity differences between positional isomers on the Phenyl-Hexyl phase[7].

Comparative Performance Data

To objectively evaluate the methods, a synthetic mixture containing 1-(4-Methylphenyl)prop-2-en-1-one and its structural isomer, 1-(3-Methylphenyl)prop-2-en-1-one, was analyzed using the optimized conditions.

Table 1: Chromatographic Performance Comparison (Isocratic 50:50 Water:MeOH, 0.1% FA)

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl Column
Retention Time (Enone) 8.4 min9.2 min
Selectivity (

) vs. Isomer
1.051.28
Resolution (

) Critical Pair
1.2 (Co-elution)3.1 (Baseline)
Peak Tailing Factor (

)
1.451.10
Primary Interaction Mechanism HydrophobicHydrophobic +

-

Data Interpretation: The standard C18 column failed to provide adequate resolution (


) for the positional isomers due to their identical hydrophobic profiles. In contrast, the Phenyl-Hexyl column successfully discriminated the meta- and para-methyl configurations, achieving a robust baseline resolution of 3.1[4][5]. Furthermore, the steric shielding provided by the hexyl-linked phenyl phase reduced secondary interactions with residual silanols, yielding a superior peak shape (

)[7].

Establishing a Self-Validating System

A scientifically rigorous method must be self-validating. Before executing routine purity analyses of 1-(4-Methylphenyl)prop-2-en-1-one, the analytical system must continuously pass the following System Suitability Testing (SST) criteria:

  • Precision: The relative standard deviation (%RSD) of the peak area for six replicate injections must be

    
    .
    
  • Resolution:

    
     between the main peak and the closest eluting impurity must be 
    
    
    
    .
  • Tailing Factor:

    
     must be 
    
    
    
    to ensure accurate area integration.
  • Retention Factor (

    
    ): 
    
    
    
    must be
    
    
    to guarantee the analyte is sufficiently retained away from the void volume (
    
    
    ), preventing interference from unretained matrix components.

Conclusion

For the purity assessment of 1-(4-Methylphenyl)prop-2-en-1-one, relying solely on traditional C18 chemistries risks masking critical impurities due to co-elution. By transitioning to a Phenyl-Hexyl stationary phase and utilizing Methanol as the organic modifier, chromatographers can exploit


-

interactions to achieve superior orthogonal selectivity. This approach guarantees baseline resolution of structurally similar synthetic byproducts and establishes a highly robust, ICH-compliant framework for pharmaceutical quality control.

References

Sources

Comparative Guide: Reactivity & Application of Phenyl Vinyl Ketone vs. 4'-Methylacrylophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" of Electrophiles

In the design of Targeted Covalent Inhibitors (TCIs) and functional polymers, the fine-tuning of electrophilicity is the single most critical determinant of success. This guide compares Phenyl Vinyl Ketone (PVK) —the archetypal, highly reactive Michael acceptor—with its para-substituted analog, 4'-Methylacrylophenone (4-MAP) .

  • Phenyl Vinyl Ketone (PVK): A "hot" electrophile. It exhibits rapid kinetics with cysteine thiols but suffers from poor metabolic stability and high off-target toxicity risk due to indiscriminate reactivity.

  • 4'-Methylacrylophenone (4-MAP): A "tuned" electrophile. The electron-donating methyl group at the para-position dampens the electrophilicity via inductive and hyperconjugative effects, offering a better balance between potency and selectivity.

The Bottom Line: Use PVK when maximum reactivity is required (e.g., polymer crosslinking or labeling unreactive cysteines). Use 4-MAP when designing drug candidates where extended half-life (


) and reduced glutathione (GSH) clearance are priorities.

Chemical Architecture & Electronic Theory

To understand the reactivity difference, we must look beyond the vinyl group to the aromatic ring that modulates it. The reactivity of


-unsaturated ketones is governed by the electron density at the 

-carbon (the site of nucleophilic attack).
Electronic Modulation (Hammett Correlation)

The reaction rate (


) of these Michael acceptors follows the Hammett equation:


  • PVK (Reference, H):

    
    . The phenyl ring provides baseline conjugation.
    
  • 4-MAP (Methyl, -CH3):

    
    . The methyl group is an Electron Donating Group (EDG) .
    

Mechanistic Impact: The methyl group donates electron density into the phenyl ring, which is conjugated with the carbonyl. This increases the electron density at the carbonyl carbon, and by extension, the


-carbon of the vinyl group.
  • Result: The

    
    -carbon of 4-MAP is less electrophilic (less positive) than that of PVK.
    
  • Prediction: 4-MAP will react slower with nucleophiles (GSH, Cys) than PVK.

Reactivity Profiling: The Michael Addition

The primary mode of action for both molecules is the 1,4-Michael addition. Below is the mechanistic pathway illustrating the attack of a thiolate nucleophile (e.g., a cysteine residue in a kinase active site).

Mechanism of Action

MichaelAddition cluster_legend Reactivity Modulation Start Reactants (Thiolate + Enone) TS Transition State (Nu attack on u03b2-carbon) Start->TS k1 (RDS) Enolate Enolate Intermediate (Stabilized by Resonance) TS->Enolate Bond Formation Product Final Adduct (u03b2-thio ketone) Enolate->Product Protonation (Fast) Note 4-MAP (Methyl Group) Destabilizes TS via Electron Donation -> SLOWER Rate

Figure 1: General mechanism of Michael addition. The rate-determining step (RDS) is the initial nucleophilic attack (


). 4-MAP has a higher activation energy barrier at this step compared to PVK.
Comparative Data Summary
FeaturePhenyl Vinyl Ketone (PVK)4'-Methylacrylophenone (4-MAP)
Structure


Hammett

0.00-0.17
Electrophilicity HighModerate
GSH

(Est.)
< 15 min (Rapid consumption)30–60 min (Tunable stability)
Polymerization Risk Severe (Flash polymerization)High (Requires stabilization)
Primary Use Crosslinkers, Chemical ProbesSelective Covalent Inhibitors

Experimental Protocols

Expert Insight: Both compounds are unstable in their pure form. Commercial PVK often arrives polymerized if not shipped on dry ice with stabilizers. The most robust method for reproducible data is to generate the vinyl ketone in situ from its Mannich base precursor.

Protocol A: In Situ Generation (The "Mannich Release")

Purpose: To ensure you are testing the monomer, not a polymer.

  • Precursor: Obtain or synthesize the

    
    -dimethylaminopropiophenone hydrochloride (Mannich base salt) of the respective ketone.
    
    • PVK Precursor: 3-(Dimethylamino)-1-phenylpropan-1-one HCl.

    • 4-MAP Precursor: 3-(Dimethylamino)-1-(p-tolyl)propan-1-one HCl.

  • Elimination:

    • Dissolve the Mannich salt (1.0 eq) in a biphasic mixture of

      
       and saturated aqueous 
      
      
      
      .
    • Stir vigorously for 30 minutes at room temperature. The base triggers

      
      -elimination of the amine.
      
    • Separate the organic layer, dry over

      
      , and concentrate immediately before use.
      
    • Critical: Do not store the free enone for >2 hours.

Protocol B: Glutathione (GSH) Reactivity Assay

Purpose: To quantify the electrophilicity difference (


).
  • Preparation:

    • Prepare a 10 mM stock of the freshly generated enone (PVK or 4-MAP) in DMSO.

    • Prepare a 10 mM stock of reduced L-Glutathione (GSH) in PBS buffer (pH 7.4).

    • Internal Standard: Add 1 mM antipyrine or caffeine (non-reactive standard) to the enone stock for normalization.

  • Reaction:

    • Mix enone and GSH in a 1:10 ratio (pseudo-first-order conditions) or 1:1 ratio (second-order) in an NMR tube or HPLC vial.

    • Final concentration: 500

      
      M enone, 5 mM GSH (for pseudo-first-order).
      
    • Incubate at 37°C.

  • Monitoring:

    • Method 1 (HPLC-UV): Inject aliquots at

      
       min. Monitor the disappearance of the enone peak (approx. 254 nm).
      
    • Method 2 (

      
      H-NMR):  Monitor the disappearance of the vinyl protons (dd, 
      
      
      
      6.0–6.5 ppm).
  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope =

      
      .
      
    • Second-order rate constant

      
      .
      
    • Expectation:

      
      .
      

Decision Matrix: Selecting the Right Warhead

When should you choose the "hot" PVK versus the "warm" 4-MAP? Use this logic flow.

DecisionMatrix Start Select Application Q1 Is the target cysteine highly solvent-exposed? Start->Q1 Drug Discovery Polymer Polymer/Materials Science? Start->Polymer Materials Branch1 YES (High Competition) Q1->Branch1 Branch2 NO (Buried/Specific) Q1->Branch2 UseMAP SELECT 4-MAP (Lower Reactivity) Avoids rapid GSH clearance. Requires specific binding to react. Branch1->UseMAP Need Selectivity (Preferred) UsePVK SELECT PVK (High Reactivity) Necessary to catch transient interactions. Branch1->UsePVK Need Speed Branch2->UseMAP Ideal Case PolymerDecision PVK: Fast curing, high crosslink density. 4-MAP: Slower cure, better UV stability. Polymer->PolymerDecision

Figure 2: Decision matrix for selecting between PVK and 4-MAP based on application constraints.

References

  • Cee, V. J., et al. (2015).[1] Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution.[1][2][3][4] Journal of Medicinal Chemistry, 58(23), 9171-9178.[1] [Link] (Establishes the Hammett correlation for acrylamide/acrylophenone warheads).

  • Kee, J. M., et al. (2015). Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution.[1][4] Bioorganic & Medicinal Chemistry. [Link] (Provides kinetic data methodologies for GSH assays).

  • Shi, M., & Liu, Y. H. (2006).[5] Traditional Morita-Baylis-Hillman reaction of aldehydes with methyl vinyl ketone.[5] Organic & Biomolecular Chemistry, 4, 1468-1470.[5] [Link] (Discusses the reactivity patterns of vinyl ketones).

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link] (Foundational mechanism review).

  • Nakamura, H., et al. (2020). Methyl vinyl ketone and its analogs covalently modify PI3K. Journal of Biological Chemistry. [Link] (Demonstrates the biological impact of vinyl ketone reactivity).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methylphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(4-Methylphenyl)prop-2-en-1-one. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is designed to build your trust and confidence by delivering field-proven insights and procedural clarity, ensuring your laboratory operations adhere to the highest standards of safety and regulatory compliance.

Core Principles: Hazard Identification and Regulatory Framework

Understanding the "why" is paramount to executing the "how." The disposal procedures for 1-(4-Methylphenyl)prop-2-en-1-one are dictated by its inherent chemical properties and the stringent regulations governing hazardous waste.

Hazard Profile

While specific toxicological data for 1-(4-Methylphenyl)prop-2-en-1-one is limited, its structure as an unsaturated ketone suggests several potential hazards based on analogous compounds. It is crucial to handle this substance with the assumption that it poses risks until proven otherwise. Key precautionary statements from safety data sheets (SDS) of similar chemicals include avoiding contact with skin and eyes, preventing inhalation of vapors or dust, and keeping it away from ignition sources[1][2][3].

Discharge into the environment must be strictly avoided, as compounds of this class can be harmful to aquatic life[4]. Therefore, it is imperative that 1-(4-Methylphenyl)prop-2-en-1-one is never disposed of down the drain or in regular solid waste[1][5].

Table 1: Hazard Assessment Summary for 1-(4-Methylphenyl)prop-2-en-1-one and Structurally Similar Compounds

Hazard CategoryPotential RiskRationale & Causality
Health Hazards Skin, eye, and respiratory irritation. Potential for systemic effects upon ingestion or absorption[6][7].The α,β-unsaturated ketone moiety is a reactive functional group that can act as a Michael acceptor, potentially reacting with biological nucleophiles like proteins and DNA.
Physical Hazards Potential fire hazard.Like many organic ketones, it is combustible. Vapors may form flammable mixtures with air. All ignition sources must be removed during handling and disposal[2][3][8].
Environmental Hazards Potentially hazardous to aquatic ecosystems.Unneutralized organic chemicals can disrupt local ecosystems. Discharge into waterways or sewer systems is prohibited[1][8].
Regulatory Mandate: EPA and the Resource Conservation and Recovery Act (RCRA)

In the United States, the Environmental Protection Agency (EPA) regulates chemical waste disposal under the Resource Conservation and Recovery Act (RCRA)[5]. This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from generation to final disposal[9].

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[10]. 1-(4-Methylphenyl)prop-2-en-1-one waste would likely be classified as a characteristic hazardous waste due to its potential ignitability and toxicity.

On-Site Protocol: Waste Segregation and Containment

Proper disposal begins in the laboratory at the point of generation. Adherence to on-site handling procedures is the first line of defense against accidental release and ensures regulatory compliance.

Container Selection

The primary containment vessel for your 1-(4-Methylphenyl)prop-2-en-1-one waste must be robust and chemically compatible.

  • Material: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container. While glass can be used, plastic is often preferred to minimize the risk of breakage[5].

  • Integrity: The container must be in excellent condition, free from leaks, cracks, or residue on the outside.

  • Closure: It must have a secure, screw-top cap to prevent leaks and evaporation. Containers must be kept closed at all times except when adding waste[11].

Labeling: The Key to Compliance

Improperly labeled containers are a major source of regulatory citations. Every waste container must be labeled with an official EHS Hazardous Waste tag as soon as the first drop of waste is added[5].

The label must include:

  • Full Chemical Name: Write out "1-(4-Methylphenyl)prop-2-en-1-one". Do not use abbreviations, acronyms, or chemical formulas[5]. For mixtures, list all components and their approximate percentages.

  • Hazard Identification: Clearly check the appropriate hazard boxes (e.g., "Flammable," "Toxic").

  • Generator Information: The name of the Principal Investigator (PI), laboratory location (building and room number), and contact information[5].

Segregation

Never mix incompatible waste streams. 1-(4-Methylphenyl)prop-2-en-1-one waste should be collected separately from:

  • Aqueous waste

  • Strong acids and bases

  • Oxidizing agents[2]

  • Non-hazardous waste

Segregating waste streams prevents dangerous reactions and often reduces disposal costs[12]. Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the lab personnel[13][14]. The SAA must have secondary containment to capture any potential leaks.

Step-by-Step Disposal Workflow

This section outlines the standard operating procedure for collecting and disposing of 1-(4-Methylphenyl)prop-2-en-1-one waste.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or chemical splash goggles[2][15].Protects against splashes and vapors.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact. Dispose of contaminated gloves properly[1].
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.
Work Area Chemical fume hood.All transfers and handling should be done in a well-ventilated area to minimize inhalation exposure[15][16].
Disposal Procedure
  • Prepare the Waste Container: Select a suitable, clean, and empty container. Affix a new, properly filled-out hazardous waste label.

  • Transfer the Waste: In a chemical fume hood, carefully transfer the 1-(4-Methylphenyl)prop-2-en-1-one waste into the prepared container. Use a funnel to prevent spills.

  • Secure the Container: Tightly close the container cap. Wipe the exterior of the container with a damp cloth to remove any external contamination.

  • Store in SAA: Place the container in your lab's designated Satellite Accumulation Area with secondary containment.

  • Monitor and Consolidate: Do not overfill the container; leave at least 10% headspace to allow for expansion. Once the container is full, or if waste generation is complete, arrange for disposal.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup[5][11]. Follow their specific procedures for submitting a pickup request, which typically involves an online form[5].

  • Documentation: Ensure all associated paperwork is completed accurately. This creates the manifest that tracks the waste from your lab to its final disposal site, fulfilling the RCRA "cradle-to-grave" requirement[9].

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 1-(4-Methylphenyl)prop-2-en-1-one waste in the laboratory.

DisposalWorkflow cluster_Lab Laboratory Operations Start Waste Generated PrepContainer Prepare & Label Waste Container Start->PrepContainer TransferWaste Transfer Waste in Fume Hood PrepContainer->TransferWaste StoreSAA Store in Secondary Containment in SAA TransferWaste->StoreSAA CheckFull Is Container Full? StoreSAA->CheckFull CheckFull->TransferWaste No RequestPickup Request EHS Pickup & Complete Paperwork CheckFull->RequestPickup Yes EHS_Pickup Waste Collected by EHS RequestPickup->EHS_Pickup

Caption: Workflow for laboratory management of chemical waste.

Spill and Emergency Response

Accidents can happen. A swift and correct response is critical to mitigating risk.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad[1].

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[3][8].

    • Wipe down the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if the spill is large or flammable.

    • Contact your institution's EHS and emergency response team immediately. Do not attempt to clean it up yourself.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1][17].

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open[2]. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[3].

Final Disposition: Approved Technologies

Once your waste is collected by EHS, it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for organic waste like 1-(4-Methylphenyl)prop-2-en-1-one is high-temperature incineration [8][18]. This process uses controlled combustion to break the molecule down into simpler, less harmful components like carbon dioxide and water, with flue gases being scrubbed to prevent the release of pollutants.

References

  • Environmental Health and Safety, University of Tennessee. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021, June 17). Safety Data Sheet: 1-(4-Methylphenyl)-1-propanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12524814, 1-(4-Methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • CBG Biotech. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Google Patents. (n.d.). US3923648A - Detoxification of aldehydes and ketones.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13245047, 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • European Chemicals Agency. (2023, July 1). Substance Information: 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: 1,2-METHYLENEDIOXY-4- PROPENYL-BENZENE. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety. Retrieved from [Link]

  • Cole-Parmer. (2005, October 11). Material Safety Data Sheet - 4'-Methylpropiophenone, 90%. Retrieved from [Link]

  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes Flipbook. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

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Personal Protective Equipment (PPE) & Handling Guide: 1-(4-Methylphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound: 1-(4-Methylphenyl)prop-2-en-1-one (Synonyms: 4'-Methylacrylophenone) CAS: 3717-28-0 (Generic analogue reference) Class:


-Unsaturated Ketone (Enone)

This guide deviates from standard "wear gloves" advice because this compound is not just a solvent or irritant; it is a Michael Acceptor . Its toxicity stems from its ability to irreversibly alkylate biological nucleophiles (DNA bases, cysteine, and lysine residues in proteins) via conjugate addition at the


-carbon [1].

Critical Hazards:

  • Sensitizer: High potential for allergic contact dermatitis due to protein haptenization.

  • Lachrymator: As a phenyl vinyl ketone derivative, it possesses significant lachrymatory (tear-inducing) properties.

  • Polymerization: Susceptible to exothermic polymerization if destabilized or exposed to initiators.

The PPE Defense System

Standard nitrile gloves often provide false security against enones. Ketones degrade nitrile, and the acryloyl moiety permeates thin rubber rapidly. The following protocol uses a "Permeation vs. Degradation" logic.

A. Hand Protection (The "2-Layer" Protocol)

Do not rely on single-layer standard examination gloves.

LayerMaterialSpecificationFunction
Inner (Barrier) Laminate Film (PE/EVOH) Brand: Silver Shield™ or 4H®Provides >4hr breakthrough time against ketones and acrylates.
Outer (Mechanical) Nitrile (High Thickness) Minimum 5 mil (0.12 mm)Protects the inner film from tears; provides grip.
  • Operational Rule: If the outer glove is splashed, strip and replace it immediately. The inner laminate glove allows you to do this safely without skin exposure.

  • Prohibited: Latex (rapid permeation), Vinyl (degrades instantly).

B. Respiratory & Ocular Defense[1][2][3]
  • Primary Engineering Control: All handling must occur inside a certified chemical fume hood.

  • Eye Protection: Chemical splash goggles (indirect venting). Safety glasses are insufficient because lachrymatory vapors can bypass side shields.

  • Respiratory (Fallback): If hood containment is breached or for spill cleanup, use a full-face respirator with Organic Vapor (OV) cartridges.

Operational Workflow: From Storage to Disposal

Step 1: Storage & Stability[4]
  • Condition: Store at 2–8°C.

  • Stabilizer Check: Ensure the compound contains a polymerization inhibitor (typically MEHQ). If the liquid turns viscous or cloudy, polymerization has initiated—do not heat .

  • Segregation: Store away from strong oxidizers, bases (which catalyze polymerization), and amines.

Step 2: Weighing & Transfer
  • The "Closed Loop" Technique:

    • Tare a vial with its cap on inside the balance enclosure.

    • Move vial to fume hood.

    • Add reagent. Cap tightly.

    • Return to balance. Why: This prevents lachrymatory vapors from contaminating the weighing room.

Step 3: Reaction Quenching
  • The Threat: Unreacted enone in the waste stream is a "time bomb" for downstream handlers.

  • The Fix: Quench excess enone before disposal using a nucleophilic scavenger (e.g., thiol-resin or aqueous cysteine/glutathione) to convert the electrophile into a benign adduct [2].

Step 4: Waste Disposal[5]
  • Classification: High BTU flammable waste / Cytotoxic (due to alkylation potential).

  • Segregation: Do NOT mix with oxidizers (Nitric acid, Peroxides).

  • Labeling: Explicitly mark as "Lachrymator" and "Sensitizer."

Emergency Response Visualization

The following diagram outlines the decision logic for safe handling and emergency response.

SafetyProtocol Start Start: Handling 1-(4-Methylphenyl)prop-2-en-1-one Assessment Hazard Assessment: 1. Lachrymator? 2. Michael Acceptor? Start->Assessment Engineering Engineering Controls: Fume Hood REQUIRED Assessment->Engineering PPE_Check PPE Verification: 1. Goggles (Not glasses) 2. Laminate/Nitrile Double Glove Engineering->PPE_Check Action Experimental Procedure PPE_Check->Action Spill Spill / Exposure? Action->Spill Spill_Response Spill Response: 1. Evacuate Area 2. Don Full-Face Respirator 3. Absorb with Vermiculite (NO Paper Towels - Fire Risk) Spill->Spill_Response Yes (Spill) Skin_Contact Skin Contact: 1. Peel Outer Glove 2. Wash with Soap/Water (15 min) 3. Seek Medical (Sensitization Risk) Spill->Skin_Contact Yes (Skin) Disposal Disposal: Quench with Thiol -> Segregated Organic Waste Spill->Disposal No (Routine)

Figure 1: Operational safety logic flow for handling substituted acrylophenones, emphasizing the divergence between routine disposal and emergency response.

Quantitative Data Summary

PropertyValue/StatusImplication
Molecular Weight 146.19 g/mol Small molecule; high permeation potential.
Physical State Low-melting solid or liquidVapors generated easily at RT.
Flash Point ~98°C (Estimated)Combustible. Keep away from heat.
Reactivity Michael AcceptorIrreversible binding to proteins (Sensitization).
GHS Codes H315, H317, H319, H335Irritant, Sensitizer, Respiratory Target.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Jackson, M. (2017). Conjugate Addition in Alpha Beta Unsaturated Ketones. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). Compound Summary: 4'-Methylacrylophenone. National Library of Medicine. [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.